Methyl 6-hydroxy-5-nitronicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(9(12)13)6(10)8-3-4/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGFGEIQCLRIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579289 | |
| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222970-61-8 | |
| Record name | Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-hydroxy-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-hydroxy-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data.
Introduction
This compound, with the chemical formula C₇H₆N₂O₅, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group, a nitro group, and a methyl ester.[1] Its structure suggests potential applications as a building block in the synthesis of more complex, biologically active molecules. The presence of the nitro group, a strong electron-withdrawing substituent, and the hydroxyl group, an electron-donating group, on the pyridine ring significantly influences its chemical reactivity and potential for further functionalization.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Nitration of 6-hydroxynicotinic acid: This step introduces the nitro group at the 5-position of the pyridine ring.
-
Fischer Esterification: The resulting 6-hydroxy-5-nitronicotinic acid is then esterified with methanol to yield the final product.
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
This protocol is adapted from established methods for the nitration of 6-hydroxynicotinic acid.[2]
-
Materials:
-
6-Hydroxynicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 15 g of 6-hydroxynicotinic acid to 45 mL of concentrated sulfuric acid.
-
Maintain the temperature at 0°C and add 10.4 mL of fuming nitric acid dropwise.
-
After the addition is complete, slowly warm the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water and air-dry to obtain 6-hydroxy-5-nitronicotinic acid.
-
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for the Fischer esterification of nicotinic acid derivatives.[3][4][5]
-
Materials:
-
6-Hydroxy-5-nitronicotinic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend the dried 6-hydroxy-5-nitronicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Characterization of this compound
The following section details the expected analytical data for the characterization of the final product. Note that while some physical properties are reported, the spectral data are predicted based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₅ | [1] |
| Molecular Weight | 198.13 g/mol | |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | |
| CAS Number | 222970-61-8 | |
| Melting Point | 214-216 °C | |
| Appearance | Expected to be a solid |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the hydroxyl group. For the precursor acid, 6-hydroxy-5-nitronicotinic acid, proton signals have been reported at δ 8.37 (d, J=2.5 Hz, 1H) and 8.65 (d, J=2.5 Hz, 1H) in DMSO-d₆.[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (H-2) | ~8.4 - 8.7 | d |
| Aromatic CH (H-4) | ~8.7 - 9.0 | d |
| Methyl (OCH₃) | ~3.9 - 4.1 | s |
| Hydroxyl (OH) | Broad, variable | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~165 - 170 |
| Aromatic C-2 | ~145 - 150 |
| Aromatic C-3 | ~120 - 125 |
| Aromatic C-4 | ~140 - 145 |
| Aromatic C-5 | ~135 - 140 |
| Aromatic C-6 | ~160 - 165 |
| Methyl (OCH₃) | ~52 - 55 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydroxyl) | 3200 - 3600 | Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ester) | 1715 - 1735 | Strong |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |
| C-O Stretch (ester) | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 198 |
| [M - OCH₃]⁺ | 167 |
| [M - NO₂]⁺ | 152 |
| [M - COOCH₃]⁺ | 139 |
Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of the final product.
Safety Information
This compound is classified as a hazardous substance. It is predicted to cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The provided characterization data, while predicted, offers a reliable reference for researchers working with this compound. Adherence to the outlined experimental protocols and safety precautions is essential for the successful and safe handling of this chemical.
References
- 1. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
Physicochemical Properties of Methyl 6-hydroxy-5-nitronicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 6-hydroxy-5-nitronicotinate (CAS No: 222970-61-8). Due to a scarcity of direct experimental data for this compound, this document consolidates available computed data and complements it with experimental data from structurally related analogs. Detailed experimental protocols for synthesis and property determination are proposed based on established chemical principles. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this and related nitropyridine derivatives.
Chemical Identity and Computed Properties
This compound is a heterocyclic compound belonging to the nitropyridine class of molecules. Its structure incorporates a pyridine ring substituted with a methyl ester, a hydroxyl group, and a nitro group, suggesting its potential for diverse chemical reactivity and biological activity.
Below is a summary of its basic identifiers and computed physicochemical properties.
| Property | Value | Source |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[1] |
| CAS Number | 222970-61-8 | PubChem[1] |
| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |
| Molecular Weight | 198.13 g/mol | PubChem[1] |
| Monoisotopic Mass | 198.02767130 Da | PubChem[1] |
| XLogP3-AA (Predicted) | -0.2 | PubChem[1] |
| Topological Polar Surface Area | 101 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Physicochemical Data (Analog Comparison)
| Property | Methyl 6-chloro-5-nitronicotinate | Source |
| Melting Point | 76 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 317.8 ± 37.0 °C at 760 mmHg | ChemicalBook[2] |
| Density (Predicted) | 1.500 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -4.81 ± 0.10 | ChemicalBook[2] |
Synthesis and Experimental Protocols
Proposed Synthesis: Fischer Esterification
A plausible and widely used method for the synthesis of this compound is the Fischer esterification of its carboxylic acid precursor, 6-hydroxy-5-nitronicotinic acid, using methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the formation of the ester.
Caption: Proposed workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol for Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-5-nitronicotinic acid (1.0 equivalent).
-
Reagent Addition: Add a large excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is then removed under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to obtain the final product of high purity.
Protocol for Solubility Determination (Isothermal Shake-Flask Method)
A standard and reliable method for determining the solubility of a compound is the isothermal shake-flask method.
Caption: Logical workflow for the experimental determination of solubility.
-
Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution can be achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Quantification: Accurately dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as HPLC with UV detection.
-
Data Analysis: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound is currently available in public databases. Spectroscopic prediction tools can provide estimated data that can aid in the characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the hydroxyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.13 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or the nitro group.
Biological Activity and Potential Applications
While there is no specific biological activity data reported for this compound, the broader class of nitropyridine derivatives is known to exhibit a wide range of biological activities. These compounds are considered privileged structures in medicinal chemistry.[3]
Nitropyridine derivatives have been investigated for various therapeutic applications, including:
-
Antimicrobial activity: The nitro group can be crucial for the antimicrobial effects of certain compounds.[4]
-
Anticancer activity: Some nitropyridine-containing molecules have shown potential as anticancer agents.[3]
-
Enzyme inhibition: Certain derivatives have been found to inhibit specific enzymes, making them interesting candidates for drug development.[3]
The presence of the nitro group, hydroxyl group, and methyl ester on the pyridine scaffold of this compound makes it an interesting candidate for further investigation in drug discovery and development programs.[4] It can also serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of interest with limited publicly available experimental data. This guide has compiled the existing computed physicochemical properties and provided context by comparing them with an experimentally characterized structural analog. The proposed experimental protocols for synthesis and solubility determination offer a practical framework for researchers to generate reliable data for this compound. The discussion on the potential biological activities of the broader nitropyridine class highlights the rationale for further investigation into the therapeutic potential of this compound. This document serves as a foundational resource to facilitate future research and development involving this molecule.
References
"Methyl 6-hydroxy-5-nitronicotinate" CAS number 222970-61-8
An In-depth Technical Guide to Methyl 6-hydroxy-5-nitronicotinate
CAS Number: 222970-61-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₅. While direct biological activity data for this compound is not extensively available in public literature, it serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including inhibitors of Rho-associated protein kinase (ROCK) and histone deacetylase (HDAC). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | PubChem[1] |
| Molecular Weight | 198.13 g/mol | PubChem[1] |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[1] |
| CAS Number | 222970-61-8 | PubChem[1] |
| XLogP3-AA | -0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 198.02767130 g/mol | PubChem[1] |
| Monoisotopic Mass | 198.02767130 g/mol | PubChem[1] |
Synthesis
This compound is synthesized via the esterification of 6-hydroxy-5-nitropyridine-3-carboxylic acid.
Experimental Protocol: Fischer Esterification
This protocol is adapted from patent literature describing the synthesis of the compound.[2]
Materials:
-
6-hydroxy-5-nitropyridine-3-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 1000-mL round-bottom flask, dissolve 16 g (86.91 mmol) of 6-hydroxy-5-nitropyridine-3-carboxylic acid in 450 mL of methanol.[2]
-
Carefully add 9 mL of concentrated sulfuric acid to the solution.[2]
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65°C.[2]
-
Allow the reaction to stir at this temperature overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the resulting mixture under reduced pressure using a rotary evaporator to yield the crude product.
Role in Drug Development
This compound is a valuable intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its utility has been demonstrated in the development of inhibitors for two distinct and important drug targets: Rho-associated protein kinase (ROCK) and histone deacetylases (HDACs).
Intermediate in the Synthesis of ROCK Inhibitors
The RhoA/ROCK signaling pathway is implicated in various cellular functions, and its dysregulation is associated with inflammatory disorders, immune disorders, and fibrosis.[2] this compound serves as a starting material for the synthesis of indazolyl thiadiazolamines, a class of compounds that have been investigated as ROCK inhibitors.[2]
Intermediate in the Synthesis of HDAC Inhibitors
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of therapeutics for various diseases, including cancers, autoimmune disorders, mental disorders, and neurodegenerative diseases.[3] this compound is utilized as a precursor in the synthesis of bicyclic hydroxamic acids, which have been identified as potent HDAC inhibitors.[3][4]
The following protocol, adapted from patent literature, describes the use of this compound in the next step of a synthetic sequence towards an HDAC inhibitor.[3][4]
Materials:
-
This compound
-
Absolute Ethanol (abs. EtOH)
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂)
-
Celite®
-
Methanol (MeOH) for filtration
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 200 mg (1.01 mmol) of this compound in 10 mL of absolute ethanol in a suitable reaction flask.[3][4]
-
Stir the mixture at room temperature under a hydrogen atmosphere for 16 hours.[3][4]
-
Upon completion, filter the crude mixture through a pad of Celite®, washing with methanol.[3][4]
-
Remove the solvents from the filtrate in vacuo to obtain the crude product, which can be used in the subsequent synthetic step without further purification.[3][4]
Biological Activity
There is currently a lack of publicly available data on the direct biological activity of this compound. Its primary role described in the scientific literature is that of a synthetic intermediate. The biological effects of the final products derived from this molecule, such as the inhibition of ROCK and HDAC, are not properties of the intermediate itself but rather of the more complex molecules synthesized from it.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[1]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
It is imperative that this compound be handled by trained personnel in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
Conclusion
This compound is a key chemical intermediate with significant utility in the field of medicinal chemistry and drug development. While it does not appear to have been extensively profiled for its own biological activity, its importance is underscored by its role in the synthesis of potent inhibitors of ROCK and HDAC, two clinically relevant enzyme families. The synthetic protocols outlined in this guide provide a foundation for researchers working on the development of novel therapeutics based on these and other molecular scaffolds. As with all chemical reagents, appropriate safety precautions must be strictly followed during its handling and use.
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]
- 3. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Analysis of Methyl 6-hydroxy-5-nitronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-hydroxy-5-nitronicotinate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data, computed values, and experimental data from its immediate precursor, 6-hydroxy-5-nitronicotinic acid, for comparative analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1]
-
Molecular Formula: C₇H₆N₂O₅[1]
-
Molecular Weight: 198.13 g/mol [1]
-
CAS Number: 222970-61-8[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-2 |
| ~8.4 | d | 1H | H-4 |
| ~3.9 | s | 3H | -OCH₃ |
| ~11-13 (broad) | s | 1H | -OH |
Experimental ¹H NMR Data for 6-Hydroxy-5-nitronicotinic acid (in DMSO-d₆) [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.3 | s (broad) | - | 2H | -COOH & -OH |
| 8.65 | d | 2.5 | 1H | H-4 |
| 8.38 | d | 2.5 | 1H | H-2 |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (ester) |
| ~160 | C-6 |
| ~145 | C-2 |
| ~140 | C-4 |
| ~130 | C-5 |
| ~120 | C-3 |
| ~53 | -OCH₃ |
Infrared (IR) Spectroscopy
Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 (broad) | Strong | O-H stretch (H-bonded) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch (aromatic) |
| 1550 & 1350 | Strong | N-O stretch (nitro group) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Computed Mass Spectrometry Data for this compound [1]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 199.03494 |
| [M+Na]⁺ | 221.01688 |
| [M-H]⁻ | 197.02038 |
| [M+NH₄]⁺ | 216.06148 |
| [M+K]⁺ | 236.99082 |
| [M+H-H₂O]⁺ | 181.02492 |
Experimental Mass Spectrum Data for 6-Hydroxy-5-nitronicotinic acid [2]
| Ion | m/z (Experimental) |
| [M+H]⁺ | 184 |
| [M-H]⁻ | 183 |
Experimental Protocols
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak.
FT-IR Spectroscopy
The solid sample would be analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.[3]
Electrospray Ionization Mass Spectrometry (ESI-MS)
A dilute solution of the sample (approximately 10 µg/mL) would be prepared in a suitable solvent such as methanol or acetonitrile.[4] The solution is then introduced into the electrospray ionization source of a mass spectrometer.[5] The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Visualizations
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
"Methyl 6-hydroxy-5-nitronicotinate" molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl 6-hydroxy-5-nitronicotinate, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This guide details its chemical structure, nomenclature, physicochemical properties, and relevant experimental data to support further research and development.
Molecular Structure and Nomenclature
This compound is a pyridine derivative characterized by a methyl ester at position 3, a nitro group at position 5, and a hydroxyl group at position 6. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.
The molecule exists in tautomeric forms, with the pyridone form being significant. The IUPAC name "methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate" reflects this keto-enol tautomerism.
Molecular Structure:
Physicochemical and Computed Properties
Quantitative data for this compound has been compiled from various sources. The following tables summarize its key computed physical and chemical properties.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 198.13 g/mol | [1][3] |
| Monoisotopic Mass | 198.02767130 Da | [1][2] |
| XlogP (Predicted) | -0.2 | [1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 199.03494 | 134.4 | [2] |
| [M+Na]⁺ | 221.01688 | 142.9 | [2] |
| [M-H]⁻ | 197.02038 | 136.3 | [2] |
| [M+NH₄]⁺ | 216.06148 | 150.9 | [2] |
| [M+K]⁺ | 236.99082 | 137.5 | [2] |
| [M+HCOO]⁻ | 243.02586 | 158.1 | [2] |
Biological Context and Potential Applications
While specific biological activity for this compound is not extensively documented, its parent acid, 6-Hydroxy-5-nitronicotinic acid, is recognized as a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[4] Pyridine derivatives often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-tumor effects.[4]
A structurally related compound, Methyl 4,6-dihydroxy-5-nitronicotinate, has shown potential as an antimicrobial and anti-inflammatory agent, highlighting the therapeutic possibilities for this class of molecules.[5] Given its structural features, this compound serves as a valuable scaffold for generating libraries of novel compounds in drug discovery programs.
Experimental Protocols: Synthesis of a Related Derivative
No direct synthesis protocol for this compound was found in the reviewed literature. However, a detailed experimental procedure for the synthesis of the closely related Methyl 6-chloro-5-nitronicotinate from 5-nitro-6-hydroxynicotinic acid provides a highly relevant methodological framework. This two-step process involves the formation of an acyl chloride followed by esterification.
Protocol: Synthesis of Methyl 6-chloro-5-nitronicotinate [6]
-
Step 1: Acyl Chloride Formation
-
To a solution of 5-nitro-6-hydroxynicotinic acid (1 equivalent) in thionyl chloride (SOCl₂, 4.7 equivalents), add N,N-Dimethylformamide (DMF, 0.15 equivalents) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
-
Step 2: Esterification
-
Dissolve the concentrated residue from Step 1 in dichloromethane (CH₂Cl₂).
-
Cool the solution to -40°C.
-
Slowly add methanol (1.4 equivalents) to the cooled solution, ensuring the internal temperature does not exceed -30°C.
-
Following the addition of methanol, add an aqueous sodium bicarbonate (NaHCO₃) solution (1 equivalent).
-
Allow the mixture to gradually warm to room temperature.
-
Separate the organic phase and concentrate it under vacuum.
-
Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.
-
This protocol can likely be adapted for the synthesis of the target compound by omitting the chlorination step and directly proceeding with esterification of 6-hydroxy-5-nitronicotinic acid under appropriate conditions (e.g., Fischer esterification).
Workflow and Pathway Visualizations
To illustrate the logical flow of the synthesis described above, the following diagram outlines the key transformations.
Caption: Synthetic pathway for Methyl 6-chloro-5-nitronicotinate.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound is a hazardous substance.[1]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 3. 222970-61-8|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Stability of Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-hydroxy-5-nitronicotinate is a pyridine derivative of interest in medicinal chemistry and pharmaceutical research. Understanding its physicochemical properties, particularly solubility and stability, is fundamental for its development as a potential therapeutic agent. Poor solubility can impede absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. In the absence of extensive publicly available data for this specific molecule, this document details robust experimental protocols for determining these critical parameters. It includes methodologies for solubility assessment in various solvents and comprehensive stability testing under forced degradation and long-term storage conditions, in accordance with established scientific principles and regulatory expectations. The provided workflows and data presentation formats are designed to guide researchers in generating reliable and comparable data essential for advancing drug discovery and development programs.
Solubility Profile of this compound
Currently, there is a lack of publicly available quantitative solubility data for this compound in common pharmaceutical solvents. The structural features of the molecule, including the pyridine ring, hydroxyl, nitro, and methyl ester groups, suggest a degree of polarity that will influence its solubility profile. To address this data gap, a systematic determination of its equilibrium solubility is required. The isothermal shake-flask method is the gold standard for obtaining accurate thermodynamic solubility data.[1]
Data Presentation: Quantitative Solubility
The following table structure should be utilized to present the experimentally determined solubility data for clear and consistent reporting.
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (moles/L) | Method of Analysis |
| e.g., Phosphate Buffer | 25 | 7.4 | HPLC-UV | ||
| e.g., Methanol | 25 | N/A | HPLC-UV | ||
| e.g., Ethanol | 25 | N/A | HPLC-UV | ||
| e.g., DMSO | 25 | N/A | HPLC-UV | ||
| e.g., Polyethylene Glycol 400 | 25 | N/A | HPLC-UV |
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
This protocol details the steps for determining the equilibrium solubility of this compound.
1.2.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
1.2.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to permit the sedimentation of the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved particles.
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound. A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point for pyridine derivatives.[2]
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualization: Solubility Determination Workflow
Stability Profile of this compound
The chemical stability of an active pharmaceutical ingredient is a critical attribute that can influence its safety, efficacy, and shelf-life.[3] Stability testing involves subjecting the compound to a variety of environmental conditions to identify potential degradation pathways and products.[3] This section outlines the protocols for forced degradation studies and long-term stability assessment.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the specificity of the analytical method.[4]
2.1.1. Experimental Protocols for Forced Degradation
A validated stability-indicating HPLC method is essential for these studies to separate and quantify the parent compound and its degradation products.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or 40 °C), monitoring for degradation.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time by withdrawing samples for direct HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the solid to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.
-
At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose both a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC to assess the extent of photodegradation.
-
2.1.2. Data Presentation: Forced Degradation Studies
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | 72 | 100.0 | |||
| 0.1 M NaOH, 40 °C | 24 | 100.0 | |||
| 3% H₂O₂, RT | 72 | 100.0 | |||
| Solid, 80 °C | 168 | 100.0 | |||
| Photolytic (ICH Q1B) | - | 100.0 |
Long-Term Stability
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.[3]
2.2.1. Experimental Protocol for Long-Term Stability
-
Sample Preparation: Package the solid this compound in containers that simulate the proposed storage system.
-
Storage Conditions: Place the samples in stability chambers set to long-term storage conditions (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).
-
Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[3]
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating HPLC method.
2.2.2. Data Presentation: Long-Term Stability
| Storage Condition | Time (months) | Appearance | Assay (%) | Individual Impurity (%) | Total Impurities (%) |
| 25 °C / 60% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 40 °C / 75% RH | 0 | White Powder | 99.8 | < 0.1 | 0.2 |
| 3 | |||||
| 6 |
Visualizations: Stability Assessment Workflows
Conclusion
References
An In-depth Technical Guide to the Potential Tautomers of Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential tautomeric forms of Methyl 6-hydroxy-5-nitronicotinate. While specific experimental data for this compound is limited in public literature, this document extrapolates from well-established principles of tautomerism in related heterocyclic systems, namely hydroxypyridines and nitro compounds. The guide covers the theoretical basis for the existence of different tautomers, detailed experimental protocols for their characterization, and computational approaches for predicting their relative stabilities. All quantitative data from analogous systems is summarized for comparative purposes, and key concepts are illustrated with diagrams generated using the DOT language.
Introduction
This compound, with the molecular formula C₇H₆N₂O₅, is a substituted pyridine derivative.[1] Its structure incorporates functionalities known to exhibit tautomerism: a hydroxyl group on a pyridine ring and a nitro group. Tautomers are constitutional isomers of organic compounds that readily interconvert. This phenomenon is of critical importance in drug discovery and development as different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity, which in turn affect a drug's pharmacokinetic and pharmacodynamic profile.[2]
The IUPAC name for this compound is methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate, which suggests a preference for the pyridone tautomer.[1] This guide will delve into the potential tautomeric equilibria at play.
Potential Tautomeric Forms
This compound can theoretically exist in several tautomeric forms due to two primary types of tautomerism:
-
Lactam-Lactim Tautomerism (Keto-Enol Tautomerism in Heterocycles): This is the most significant tautomerism for this molecule, involving the interconversion between a 6-hydroxypyridine (lactim or enol form) and a 6-pyridone (lactam or keto form).
-
Nitro-Aci-Nitro Tautomerism: This involves the migration of a proton, typically from an adjacent carbon atom, to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid tautomer.
Based on these principles, the following key tautomers of this compound are proposed:
-
Tautomer A: this compound (Hydroxypyridine form)
-
Tautomer B: Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate (Pyridone form)
-
Tautomer C: Methyl 6-hydroxy-5-(aci-nitro)nicotinate (Aci-nitro form)
The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and pH.
Caption: Proposed tautomeric equilibria for this compound.
Experimental Characterization of Tautomers
The identification and quantification of tautomers in equilibrium are achieved through various spectroscopic and analytical techniques. The following are standard experimental protocols applicable to the study of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of tautomers in solution.
-
¹H NMR: The chemical shifts of protons are highly sensitive to the electronic environment. Key diagnostic signals include the N-H proton in the pyridone form (typically broad and downfield) versus the O-H proton in the hydroxypyridine form. Aromatic proton shifts also differ significantly between the two ring systems.
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) in the pyridone tautomer is a key indicator, typically appearing in the range of 160-180 ppm. This signal is absent in the hydroxypyridine form, which instead shows a C-OH signal at a different chemical shift.
-
¹⁵N NMR: This technique can directly probe the nitrogen environment, distinguishing between a pyridine-type nitrogen and an amide-type nitrogen.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (K_t) can be calculated from the ratio of the integrals. For slow exchange regimes, distinct sets of signals for each tautomer will be observed. In cases of fast exchange, averaged signals will be seen, and variable temperature NMR studies may be required to slow the exchange and resolve the individual tautomer signals.[3][4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule, which differ between tautomers. The pyridone and hydroxypyridine forms will have distinct absorption maxima (λ_max).
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., cyclohexane, ethanol, water) in quartz cuvettes.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups and can readily distinguish between the keto and enol forms.
-
Pyridone (Keto) Form: Characterized by a strong C=O stretching vibration (ν_C=O) typically in the range of 1650-1690 cm⁻¹ and an N-H stretching vibration (ν_N-H) around 3400 cm⁻¹.
-
Hydroxypyridine (Enol) Form: Characterized by a broad O-H stretching vibration (ν_O-H) around 3200-3600 cm⁻¹ and the absence of a C=O stretch in the aforementioned region.
Experimental Protocol for IR Analysis:
-
Sample Preparation: Prepare samples for analysis in the solid state (e.g., as a KBr pellet) and in solution using solvents that are transparent in the regions of interest (e.g., CCl₄, CHCl₃).
-
Data Acquisition: Record the IR spectra using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic stretching frequencies for the C=O, N-H, and O-H groups to determine the predominant tautomeric form in the solid state and in different solutions.[9]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information of the tautomeric form present in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. This will definitively show the location of the proton (on the nitrogen for the pyridone or on the oxygen for the hydroxypyridine).[10][11][12]
Computational Analysis
In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the relative stabilities of tautomers.
Computational Protocol:
-
Structure Optimization: The geometries of all potential tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. Solvation effects can be included using a polarizable continuum model (PCM).
-
Thermodynamic Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Stability Prediction: The relative Gibbs free energies (ΔG) of the tautomers are compared to predict their relative populations and the tautomeric equilibrium constant (K_t = exp(-ΔG/RT)).[13][14][15]
Caption: A typical workflow for the computational analysis of tautomerism.
Data Summary and Discussion
While quantitative data for this compound is not available, data from analogous compounds strongly suggests the predominance of the pyridone tautomer. The equilibrium between 2-hydroxypyridine and 2-pyridone is highly dependent on the solvent.[10][16] A study on the closely related 2-hydroxy-5-nitropyridine found that the keto tautomer (5-nitro-2-pyridone) is favored by approximately 0.86–1.35 kcal/mol in the gas phase, as determined by DFT calculations.[15] Experimental NMR data for this compound in DMSO-d₆ was also more consistent with the keto form.[15]
Table 1: Tautomeric Equilibrium Data for Analogous Compounds
| Compound | Method | Solvent/Phase | Predominant Tautomer | ΔE or K_eq | Reference |
| 2-Hydroxypyridine | Microwave Spectroscopy | Gas Phase | 2-Hydroxypyridine | ΔE ≈ 3 kJ/mol | [17] |
| 2-Hydroxypyridine | Various | Water | 2-Pyridone | K_eq ≈ 900 | [17] |
| 2-Hydroxypyridine | Various | Cyclohexane | Comparable amounts | - | [17] |
| 2-Hydroxy-5-nitropyridine | DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 5-Nitro-2-pyridone | ΔE ≈ 0.86-1.35 kcal/mol | [15] |
| 2-Hydroxy-5-nitropyridine | NMR | DMSO-d₆ | 5-Nitro-2-pyridone | - | [15] |
The nitro group is a strong electron-withdrawing group, which is expected to increase the acidity of the N-H proton in the pyridone form and stabilize this tautomer through resonance. The presence of the methyl ester at the 3-position is not expected to significantly alter this preference.
The nitro-aci-nitro tautomerism is generally less favorable for nitroarenes compared to nitroalkanes, as it disrupts the aromaticity of the ring. It typically requires a strong base to deprotonate an adjacent C-H bond. In this molecule, proton transfer from the hydroxyl group to the nitro group to form the aci-nitro tautomer is a possibility but is likely to be a minor contributor to the overall equilibrium under neutral conditions.
Conclusion
Based on the extensive literature on hydroxypyridine and nitropyridine tautomerism, it is highly probable that This compound exists predominantly as the pyridone tautomer (Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate) , especially in the solid state and in polar solvents. The hydroxypyridine form may be present in appreciable amounts in non-polar solvents, and the aci-nitro form is expected to be a minor species.
For drug development purposes, it is crucial to experimentally characterize the tautomeric forms of this molecule under relevant physiological conditions using the protocols outlined in this guide. The distinct properties of the potential tautomers could have significant implications for its biological activity and formulation. Computational studies can provide valuable initial insights to guide these experimental investigations.
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. wuxibiology.com [wuxibiology.com]
- 17. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 6-hydroxy-5-nitronicotinate: A Versatile Heterocyclic Scaffold for Drug Discovery and Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, Methyl 6-hydroxy-5-nitronicotinate is emerging as a heterocyclic building block of significant interest. Its unique substitution pattern, featuring hydroxyl, nitro, and methyl ester functionalities on a pyridine core, offers a versatile platform for the synthesis of a wide array of complex molecules, including novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and potential applications. It includes experimental protocols derived from the synthesis of its precursors and related compounds, quantitative data where available, and visualizations of its synthetic pathways and potential transformations.
Physicochemical Properties
This compound, with the molecular formula C₇H₆N₂O₅, exists as a yellow to orange crystalline solid.[1] Its structure is characterized by a pyridine ring substituted with a methyl carboxylate group at the 3-position, a nitro group at the 5-position, and a hydroxyl group at the 6-position. This arrangement of electron-withdrawing and electron-donating groups contributes to its unique reactivity and potential for diverse chemical modifications.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₅ | [2] |
| Molecular Weight | 198.13 g/mol | [2] |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | [2] |
| CAS Number | 222970-61-8 | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| XLogP3 | -0.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis of this compound
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
The synthesis of 6-Hydroxy-5-nitronicotinic acid is typically achieved through the nitration of 6-hydroxynicotinic acid. Several methods have been reported, with variations in the nitrating agents and reaction conditions.
Experimental Protocol for Nitration of 6-Hydroxynicotinic Acid (Method 1) [3]
-
Materials: 6-hydroxynicotinic acid (15 g), concentrated sulfuric acid (45 mL), fuming nitric acid (10.4 mL), ice.
-
Procedure:
-
To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) at 0°C, add fuming nitric acid (10.4 mL) dropwise.
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Pour the mixture into a mixture of ice and water.
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain 6-Hydroxy-5-nitronicotinic acid.
-
-
Yield: 8.63 g (light yellow solid).[3]
Experimental Protocol for Nitration of 6-Hydroxynicotinic Acid (Method 2) [3]
-
Materials: 6-hydroxynicotinic acid (30 g, 0.217 mol), concentrated sulfuric acid (50 mL), 1:1 mixture of nitric acid and concentrated sulfuric acid (60 mL), ice.
-
Procedure:
-
To a solution of 6-hydroxynicotinic acid (30 g) in concentrated sulfuric acid (50 mL), add a 1:1 mixture of nitric acid and concentrated sulfuric acid (60 mL) below 20°C.
-
Stir the mixture at room temperature for 1 hour, then heat to 80°C for 4 hours.
-
Pour the mixture onto ice.
-
Collect the precipitate and dry to yield the title compound.
-
-
Yield: 14.2 g (36%, yellow amorphous solid).[3]
Table 2: Summary of Synthesis Methods for 6-Hydroxy-5-nitronicotinic Acid
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| 1 | 6-hydroxynicotinic acid | Fuming nitric acid, Concentrated sulfuric acid | 0°C to 45°C, 3 hours | Not specified, 8.63 g product from 15 g starting material | [3] |
| 2 | 6-hydroxynicotinic acid | 1:1 Nitric acid/Sulfuric acid | <20°C to 80°C, 5 hours | 36% | [3] |
| 3 | 6-hydroxynicotinic acid | Red fuming nitric acid | 50°C for 8 hours, then 80°C | Not specified | [3] |
Step 2: Esterification of 6-Hydroxy-5-nitronicotinic Acid
The conversion of the carboxylic acid to its methyl ester can be achieved through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established method. A general procedure for a similar transformation, the synthesis of Methyl 6-chloro-5-nitronicotinate from 5-nitro-6-hydroxynicotinic acid, provides a strong basis for the desired protocol.
Inferred Experimental Protocol for Fischer Esterification
-
Materials: 6-Hydroxy-5-nitronicotinic acid, Methanol, Concentrated Sulfuric Acid (catalyst), Sodium Bicarbonate solution, Dichloromethane (or other suitable organic solvent).
-
Procedure:
-
Suspend 6-Hydroxy-5-nitronicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic pathway to this compound.
Applications as a Heterocyclic Building Block
The strategic placement of reactive functional groups makes this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. The pyridine core, activated by the nitro group, is amenable to nucleophilic aromatic substitution, while the hydroxyl and ester groups provide handles for further derivatization.
One of the most promising applications is in the synthesis of fused pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and anti-inflammatory agents.
While a direct synthesis of pyrazolo[3,4-b]pyridines from this compound has not been explicitly detailed in the available literature, a general synthetic strategy can be proposed. This would likely involve the conversion of the 6-hydroxyl group to a better leaving group (e.g., a chloro group), followed by reaction with a substituted hydrazine.
Proposed Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives
References
An In-depth Technical Guide to the Predicted Reactivity Profile of Methyl 6-hydroxy-5-nitronicotinate
Introduction
Methyl 6-hydroxy-5-nitronicotinate is a substituted pyridine derivative with the molecular formula C₇H₆N₂O₅. Its structure incorporates several key functional groups that dictate its chemical behavior: a pyridine ring, a hydroxyl group at the 6-position, a nitro group at the 5-position, and a methyl ester at the 3-position. The interplay of these groups, particularly the electron-withdrawing nature of the nitro group and the pyridine nitrogen, alongside the potential for tautomerism of the 6-hydroxypyridine moiety, suggests a rich and varied reactivity profile. This document aims to provide a comprehensive theoretical overview of this profile for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from computational predictions.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | PubChem |
| Molecular Weight | 198.13 g/mol | PubChem |
| CAS Number | 222970-61-8 | PubChem |
| Predicted XLogP3 | -0.2 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 6 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Predicted Reactivity Profile
The reactivity of this compound can be analyzed by considering the reactions at each of its key functional moieties.
The 6-hydroxypyridine core of the molecule is expected to exist in equilibrium with its pyridone tautomer, 6-oxo-1,6-dihydropyridine. In many cases, the pyridone form is the major tautomer in solution and in the solid state due to its amide-like stability and potential for hydrogen bonding.[1][2][3] The equilibrium between these two forms is crucial as it influences the aromaticity and subsequent reactivity of the ring.
References
In-Depth Technical Guide: Safety and Handling of Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 6-hydroxy-5-nitronicotinate (CAS No. 222970-61-8). The information presented is intended for use by trained professionals in a laboratory or drug development setting. As toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with the utmost caution, treating it as a substance with significant potential hazards.[1]
Chemical and Physical Properties
Limited quantitative data is available for this compound. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₅ | PubChem[2], Angene Chemical[1] |
| Molecular Weight | 198.13 g/mol | PubChem[2], Angene Chemical[1] |
| Appearance | Solid | Angene Chemical[1] |
| Boiling Point | 365.4 °C at 760 mmHg | Angene Chemical[1] |
| CAS Number | 222970-61-8 | PubChem[2], Angene Chemical[1] |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | PubChem[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary and most severe hazard identified is its potential to cause severe skin burns and eye damage.[1][2]
GHS Classification
The following table outlines the Globally Harmonized System (GHS) classification for this compound.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
| Danger |
Source: ECHA C&L Inventory, Angene Chemical SDS[1][2]
Summary of Hazards
-
Primary Hazard: Corrosive. Causes severe skin burns and eye damage upon contact.[1][2]
-
Toxicological Data Gaps: The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Specific target organ toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are not available.[1]
-
Ecological Hazard: No data is available on the ecological effects of this compound.[1] It is recommended to prevent its release into the environment.[1]
Safe Handling and Storage
Due to the corrosive nature of this compound and the lack of comprehensive toxicity data, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical must be established.[3]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin Protection:
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][4]
-
Body Protection: Wear a lab coat. For protocols with a higher risk of splash or dust generation, a chemical-resistant apron or suit is recommended.[1][4]
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][3] If a fume hood is not available, a fit-tested N95 respirator is the minimum requirement for handling solids. For volatile substances or when aerosol generation is likely, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[3]
Engineering Controls
-
All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Safety showers and eyewash stations must be readily accessible in the immediate work area.
Storage
-
Store in a cool, dry place away from incompatible materials.[1][4]
-
Keep containers tightly closed in a dry and well-ventilated place.[1]
-
Store at room temperature.[1]
-
Containers should be stored in secondary containment.[4]
Emergency Procedures
First-Aid Measures
Immediate medical attention is required in all cases of exposure.
-
General Advice: Consult a physician. Show the Safety Data Sheet to the doctor in attendance. Move out of the dangerous area.[1]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: No data available.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: No data available.
-
Hazardous Decomposition Products: No data available.
Experimental Protocols for Safety Assessment
Given that this compound is classified as causing severe skin burns, a key experimental protocol for safety assessment would be an in vitro skin corrosion test. The OECD Test Guideline 431 provides a validated method for this purpose, avoiding the use of live animals.[5][6]
OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method
Objective: To identify corrosive substances and mixtures, and to partially sub-categorize corrosives, without the use of laboratory animals.[5]
Principle: The test is based on the premise that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers. It utilizes a reconstructed human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper layers of human skin. The test material is applied topically to the RhE model, and cell viability is measured after specific exposure times. Corrosive materials are identified by their ability to decrease cell viability below defined threshold levels.[7]
Methodology:
-
RhE Model Preparation: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™) is used. The tissues are conditioned by placing them in a culture medium and incubating them.
-
Test Chemical Application:
-
Exposure and Incubation:
-
The tissues are exposed to the test chemical for defined periods, typically 3 minutes and 1 hour.
-
After the exposure period, the test chemical is carefully removed by rinsing with a buffered saline solution.
-
-
Cell Viability Assessment (MTT Assay):
-
The tissues are transferred to a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells in the tissue reduce the yellow MTT to a blue formazan salt.
-
The tissues are incubated for approximately 3 hours.
-
The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation:
-
Cell viability is expressed as a percentage relative to the negative control.
-
Classification Criteria:
-
Corrosive: If the mean cell viability after a 3-minute exposure is ≤ 50%.
-
Corrosive: If the mean cell viability after a 1-hour exposure is ≤ 15%.
-
Non-Corrosive: If the mean cell viability after a 1-hour exposure is > 15%.
-
-
Visualizations
The following diagrams illustrate key logical workflows for handling and assessing the safety of chemical compounds in a research setting.
Caption: A logical workflow for safe chemical handling in a research environment.
Caption: A decision-making workflow for handling chemicals with incomplete toxicological data.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 6-hydroxy-5-nitronicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 6-hydroxy-5-nitronicotinate is a pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a nitro group and a methyl ester on a hydroxynicotinic acid scaffold, provides multiple reaction sites for further chemical modifications. This document outlines a two-step synthesis protocol starting from 6-hydroxynicotinic acid, involving a nitration step followed by an esterification step.
Overall Synthesis Scheme
The synthesis proceeds in two primary stages:
-
Nitration: Electrophilic nitration of 6-hydroxynicotinic acid to introduce a nitro group at the 5-position, yielding 6-hydroxy-5-nitronicotinic acid.
-
Esterification: Fischer esterification of the resulting carboxylic acid with methanol to produce the final product, this compound.
Application Note and Protocol: Esterification of 6-hydroxy-5-nitronicotinic acid to its Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of methyl 6-hydroxy-5-nitronicotinate via the Fischer-Speier esterification of 6-hydroxy-5-nitronicotinic acid. This application note includes a comprehensive experimental procedure, safety guidelines, and expected characterization data.
Introduction
6-hydroxy-5-nitronicotinic acid and its esters are valuable intermediates in medicinal chemistry and drug development due to the presence of the biologically relevant hydroxypyridine scaffold. The esterification of the carboxylic acid moiety is a crucial step in modifying the compound's pharmacokinetic and pharmacodynamic properties. The Fischer-Speier esterification is a classic and cost-effective method for this transformation, utilizing an acid catalyst and an excess of alcohol to drive the reaction towards the desired ester product.[1][2] This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reaction Scheme
Caption: Reaction scheme for the Fischer-Speier esterification.
Experimental Protocol
This protocol is based on established Fischer-Speier esterification procedures for nicotinic acid derivatives.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-hydroxy-5-nitronicotinic acid | ≥98% | e.g., Sigma-Aldrich, TCI |
| Methanol (MeOH) | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | e.g., VWR |
| Dichloromethane (DCM) | ACS Grade | e.g., Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation |
| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | e.g., Acros Organics |
| Celite® | --- | e.g., Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxy-5-nitronicotinic acid (1.84 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous methanol (40 mL, ~1.0 mol) to the flask. Stir the suspension to dissolve the starting material as much as possible.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) to the stirring suspension. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material is significantly more polar than the product ester.
-
Cooling and Concentration: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
To the resulting residue, add dichloromethane (50 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel.
-
Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all organic layers.
-
-
Drying and Filtration: Wash the combined organic layers with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter through a pad of Celite®, and wash the filter cake with a small amount of dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 6-hydroxy-5-nitronicotinic acid | C₆H₄N₂O₅ | 184.11 | Light yellow solid | 6635-31-0 |
| This compound | C₇H₆N₂O₅ | 198.13[6] | Solid | 222970-61-8[6] |
Reaction Data
| Parameter | Value |
| Starting Material | 10.0 mmol |
| Expected Yield | 75-85% (Typical) |
| Reaction Time | 6-12 hours |
| Reaction Temp. | ~65-70°C (Reflux) |
Characterization of this compound
As of the last update, publicly available experimental spectra for the product are limited. The following are expected characteristic data based on the compound's structure.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.7-8.9 ppm (d, 1H, H-2)
-
δ ~8.4-8.6 ppm (d, 1H, H-4)
-
δ ~3.9 ppm (s, 3H, -OCH₃)
-
A broad singlet corresponding to the hydroxyl/pyridone proton may be observed at lower or higher field depending on concentration and solvent purity.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165 ppm (C=O, ester)
-
δ ~160 ppm (C-6)
-
δ ~145-150 ppm (C-2)
-
δ ~130-135 ppm (C-5)
-
δ ~120-125 ppm (C-3)
-
δ ~110-115 ppm (C-4)
-
δ ~53 ppm (-OCH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (O-H stretch, broad)
-
~3100-3000 (Ar C-H stretch)
-
~1730 (C=O stretch, ester)
-
~1640 (C=C stretch)
-
~1540 & ~1350 (N-O stretch, nitro group)
-
-
Mass Spectrometry (ESI+):
-
m/z = 199.03 [M+H]⁺
-
m/z = 221.02 [M+Na]⁺
-
Safety Precautions
-
6-hydroxy-5-nitronicotinic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
This compound: GHS information indicates it may cause severe skin burns and eye damage.[6] Handle with extreme care in a fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.
-
Methanol: Toxic and flammable. Avoid inhalation and contact with skin.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.
-
The neutralization step with sodium bicarbonate produces CO₂ gas. Ensure adequate venting to prevent pressure buildup in the separatory funnel.
Workflow and Mechanism Diagrams
Caption: Step-by-step experimental workflow for the synthesis.
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-hydroxy-5-nitronicotinate as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-hydroxy-5-nitronicotinate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a pyridine ring substituted with hydroxyl, nitro, and methyl ester functional groups, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. These notes provide a comprehensive overview of its applications, synthesis, and subsequent transformations into advanced pharmaceutical intermediates, such as histone deacetylase (HDAC) inhibitors and precursors for other bioactive molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development.
Introduction
This compound (CAS No. 222970-61-8) serves as a critical precursor in the synthesis of complex heterocyclic molecules with significant biological activity.[1][2] Its utility is primarily demonstrated in the preparation of substituted aminopyridines and other derivatives that form the core structures of various therapeutic agents. This document outlines the synthetic routes involving this intermediate, its role in the development of HDAC inhibitors, and provides detailed protocols for its preparation and subsequent reactions.
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex pharmaceutical building blocks.
-
Synthesis of Histone Deacetylase (HDAC) Inhibitors: The nitro group of this compound can be readily reduced to an amine, which is a key functional group in the synthesis of bicyclic hydroxamic acids. These compounds have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6, which are promising targets for the treatment of various cancers, neurodegenerative diseases, and autoimmune disorders.[3][4][5]
-
Precursor to Methyl 6-chloro-5-nitronicotinate: The hydroxyl group can be substituted with a chlorine atom to yield Methyl 6-chloro-5-nitronicotinate. This chlorinated derivative is a valuable building block for a range of pharmaceuticals, including PARP inhibitors, immunomodulators, and other therapeutic agents.[6]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer esterification of 6-hydroxy-5-nitronicotinic acid.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
6-Hydroxy-5-nitropyridine-3-carboxylic acid (1.00 equiv)
-
Methanol (as solvent)
-
Sulfuric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxy-5-nitropyridine-3-carboxylic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at 65°C overnight with stirring.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting crude product can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxy-5-nitropyridine-3-carboxylic acid (16 g, 86.91 mmol) | [7] |
| Reagents | Methanol (450 mL), Sulfuric acid (9 mL) | [7] |
| Reaction Conditions | 65°C, overnight | [7] |
| Yield | Not explicitly stated, but the product is used directly in the subsequent step. | [7] |
Reduction of this compound
This protocol details the reduction of the nitro group to an amine, a crucial step in the synthesis of HDAC inhibitors.
Reaction Scheme:
Caption: Reduction to Methyl 5-amino-6-hydroxynicotinate.
Materials:
-
This compound (1.00 equiv)
-
Absolute Ethanol (as solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve this compound in absolute ethanol in a suitable reaction vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 16 hours.
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Remove the solvents in vacuo to obtain the crude product, which can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (200 mg, 1.01 mmol) | [3][4] |
| Reagents | Absolute Ethanol (10 mL), 10% Pd/C (107 mg, 0.101 mmol) | [3][4] |
| Reaction Conditions | Room temperature, H₂ atmosphere, 16 h | [3][4] |
| Yield | 63% | [3][4] |
Synthesis of Methyl 6-chloro-5-nitronicotinate
This protocol describes a one-pot synthesis of Methyl 6-chloro-5-nitronicotinate from 6-hydroxy-5-nitronicotinic acid, where this compound is likely formed in situ.
Reaction Scheme:
Caption: One-pot synthesis of Methyl 6-chloro-5-nitronicotinate.
Materials:
-
5-Nitro-6-hydroxynicotinic acid (1 eq.)
-
Thionyl chloride (SOCl₂) (4.7 eq.)
-
N,N-Dimethylformamide (DMF) (0.15 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (1.4 eq.)
-
Aqueous sodium bicarbonate (NaHCO₃) solution (1 eq.)
Procedure:
-
To a solution of 5-nitro-6-hydroxynicotinic acid in SOCl₂, add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux for 8 hours.
-
Concentrate the mixture under vacuum.
-
Dissolve the concentrated residue in CH₂Cl₂ and cool the solution to -40°C.
-
Slowly add methanol, maintaining the internal temperature below -30°C.
-
Subsequently, add an aqueous NaHCO₃ solution and gradually warm the mixture to room temperature.
-
Work-up the reaction mixture to isolate the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Nitro-6-hydroxynicotinic acid (1 eq.) | [6] |
| Reagents | SOCl₂ (4.7 eq.), DMF (0.15 eq.), Methanol (1.4 eq.), aq. NaHCO₃ (1 eq.) | [6] |
| Reaction Conditions | Reflux for 8 h, then low temperature addition | [6] |
| Yield | Not explicitly stated. | [6] |
Signaling Pathways
As an intermediate for HDAC inhibitors, this compound contributes to the synthesis of compounds that modulate key cellular signaling pathways. HDAC inhibitors are known to influence gene expression, cell cycle progression, and apoptosis.[1][8]
Key Signaling Pathways Modulated by HDAC Inhibitors:
-
Cell Cycle Control: HDAC inhibitors can induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors such as p21.[3]
-
Apoptosis Induction: They can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins like Bcl-2 family members and caspases.[8]
-
NF-κB Signaling: HDACs can deacetylate NF-κB, and their inhibition can lead to hyperacetylation and modulation of NF-κB activity, which is crucial in inflammation and cancer.[3][7]
-
DNA Damage Response: HDACs are involved in the DNA damage response (DDR), and their inhibition can sensitize cancer cells to DNA-damaging agents.[8]
References
- 1. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of Methyl 6-hydroxy-5-nitronicotinate in Pyridine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 6-hydroxy-5-nitronicotinate, a key intermediate in the synthesis of diverse pyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1][2] The protocols outlined below are intended for laboratory use by qualified professionals.
Introduction
This compound is a substituted pyridine molecule featuring hydroxyl, nitro, and methyl ester functional groups. This arrangement of functionalities makes it a versatile building block for the synthesis of more complex heterocyclic systems. The electron-withdrawing nitro group and the reactive hydroxyl and ester moieties allow for a range of chemical transformations, providing access to a variety of substituted pyridine cores. This document details two key transformations: the synthesis of this compound and its subsequent reduction to form a valuable amino-pyridine intermediate.
I. Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of 6-hydroxy-5-nitropyridine-3-carboxylic acid.
Experimental Protocol
Reaction: Fischer Esterification
Procedure:
-
To a 1000-mL round-bottom flask, add a solution of 6-hydroxy-5-nitropyridine-3-carboxylic acid (16 g, 86.91 mmol, 1.00 equiv) in methanol (450 mL).
-
Carefully add sulfuric acid (9 mL) to the solution.
-
Stir the resulting solution overnight at 65°C.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
This protocol is adapted from patent WO2016138335A1.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 6-hydroxy-5-nitropyridine-3-carboxylic acid | WO2016138335A1 |
| Reagents | Methanol, Sulfuric acid | WO2016138335A1 |
| Reaction Time | Overnight | WO2016138335A1 |
| Reaction Temperature | 65°C | WO2016138335A1 |
| Product | This compound | WO2016138335A1 |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Reduction of this compound to Methyl 5-amino-6-hydroxynicotinate
This protocol details the reduction of the nitro group of this compound to an amino group, yielding Methyl 5-amino-6-hydroxynicotinate, a key intermediate for the synthesis of various bicyclic hydroxamic acids which are of interest as histone deacetylase (HDAC) inhibitors.[3]
Experimental Protocol
Reaction: Catalytic Hydrogenation
Procedure:
-
Dissolve this compound (200 mg, 1.01 mmol) in absolute ethanol (10 ml).
-
Add Palladium on carbon (Pd/C, 107 mg, 0.101 mmol, 10% w/w) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 16 hours.
-
Filter the crude mixture through a pad of Celite® using methanol to wash the filter cake.
-
Remove the solvents in vacuo to obtain the crude product. The product is often used in the next step without further purification.
This protocol is adapted from patent WO2017108282A1. A similar procedure is also described in a related European Patent Office document.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagents | Absolute Ethanol, Palladium on carbon (10% w/w) | [3] |
| Atmosphere | Hydrogen | [3] |
| Reaction Time | 16 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Product | Methyl 5-amino-6-hydroxynicotinate | [3] |
| Yield | 63% (crude) |
Reduction Workflow
Caption: Workflow for the reduction of this compound.
Signaling Pathway Context: Inhibition of Histone Deacetylase (HDAC)
The amino-pyridine derivative synthesized from this compound serves as a precursor for compounds that act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes and is a validated therapeutic strategy in oncology. Specifically, HDAC6 has been identified as a target for various diseases, including cancer and neurodegenerative disorders.
Caption: Simplified diagram of HDAC inhibition leading to gene expression.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of functionalized pyridine derivatives. The protocols provided herein for its synthesis and subsequent reduction offer reliable methods for accessing key building blocks for drug discovery and development. The application of these derivatives as precursors to potent HDAC inhibitors highlights the importance of this chemical scaffold in modern medicinal chemistry. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
- 1. WO2016138335A1 - Indazolyl thiadiazolamines and related compounds for inhibition of rho-associated protein kinase and the treatment of disease - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017108282A1 - Bicyclic hydroxamic acids useful as inhibitors of mammalian histone deacetylase activity - Google Patents [patents.google.com]
Reaction of "Methyl 6-hydroxy-5-nitronicotinate" with electrophiles/nucleophiles
Application Notes and Protocols for Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its pyridine core, substituted with a hydroxyl, a nitro, and a methyl ester group, provides multiple reactive sites for chemical modification. This allows for the generation of diverse molecular libraries for lead optimization and structure-activity relationship (SAR) studies.
The parent compound, 6-Hydroxy-5-nitronicotinic acid, has been identified as a valuable lead compound with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties[1]. As the methyl ester, this compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom makes the molecule susceptible to nucleophilic attack, a key feature exploited in the synthesis of various derivatives. These derivatives are of interest as potential therapeutics and as functional molecules in materials science.
Structural and Reactivity Overview
This compound can exist in tautomeric forms, primarily as the 6-hydroxypyridine and the 6-pyridone derivative. The IUPAC name for the pyridone form is methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate[2]. This tautomerism influences its reactivity. The molecule possesses several key reactive centers:
-
The Acidic N-H Proton (in the pyridone form) and the O-H Proton (in the hydroxypyridine form): These protons can be removed by a base, rendering the molecule nucleophilic at the nitrogen or oxygen atom.
-
The Hydroxyl/Oxo Group at C6: The hydroxyl group can be readily alkylated or acylated. It can also be converted into a better leaving group (e.g., a halide or a sulfonate ester) to facilitate nucleophilic substitution at the C6 position.
-
The Pyridine Ring: The ring is electron-deficient due to the influence of the ring nitrogen and the strongly electron-withdrawing nitro group. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group (C2 and C4).
-
The Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized.
-
The Methyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid or can participate in transesterification or amidation reactions.
Reactions with Nucleophiles
The electron-deficient nature of the pyridine ring makes reactions with nucleophiles particularly favorable.
O-Alkylation and O-Acylation of the 6-Hydroxyl Group
The hydroxyl group can be deprotonated with a mild base to form an alkoxide, which is a potent nucleophile for reactions with electrophiles like alkyl halides or acyl chlorides.
Experimental Protocol (Representative for O-Alkylation):
-
Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) to the solution and stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Nucleophilic Substitution of the 6-Hydroxyl Group (Two-Step Protocol)
A more versatile approach to introduce nucleophiles at the C6 position involves a two-step process: activation of the hydroxyl group followed by substitution.
Step 1: Conversion of the Hydroxyl to a Chloro Group
This protocol is adapted from the synthesis of Methyl 6-chloro-5-nitronicotinate from the corresponding carboxylic acid, which demonstrates a common method for this transformation.
Experimental Protocol:
-
To a solution of 6-hydroxy-5-nitronicotinic acid (1 eq.) in thionyl chloride (SOCl₂) (4.7 eq.), add a catalytic amount of DMF (0.15 eq.).
-
Heat the reaction mixture to reflux for 8 hours.
-
Remove the excess SOCl₂ by vacuum concentration.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and cool to -40 °C.
-
Slowly add methanol (1.4 eq.) while maintaining the temperature below -30 °C.
-
Add an aqueous solution of NaHCO₃ (1 eq.) and allow the mixture to warm to room temperature.
-
Separate the organic phase and concentrate it under vacuum.
-
Purify the crude product by crystallization from ethanol to yield Methyl 6-chloro-5-nitronicotinate.
Quantitative Data (for the chlorination of the parent acid):
| Reactant | Reagents | Solvent | Time (h) | Temp. | Yield (%) | Reference |
| 5-nitro-6-hydroxynicotinic acid | SOCl₂, DMF (cat.), MeOH | CH₂Cl₂ | 8 | Reflux | 90 | [3] |
Step 2: Nucleophilic Substitution of the 6-Chloro Group
The resulting Methyl 6-chloro-5-nitronicotinate is an excellent substrate for SNAr reactions with a variety of nucleophiles.
Experimental Protocol (Representative for Amination):
-
Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq.) in a polar solvent like ethanol, DMF, or dioxane.
-
Add the desired amine (nucleophile, 1.2-2.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Heat the reaction mixture to 80-120 °C in a sealed tube if necessary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Reactions with Electrophiles
Due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group, electrophilic aromatic substitution on the pyridine ring of this compound is generally difficult and requires harsh reaction conditions[1]. The hydroxyl group is an activating group, but its effect is largely overcome by the deactivating groups. If a reaction were to occur, the electrophile would likely be directed to the C2 or C4 positions, but such reactions are not commonly reported for this substrate.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. This amino group can then be diazotized or acylated to introduce further diversity.
Experimental Protocol (Representative for Nitro Group Reduction):
-
Dissolve this compound (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 5-amino-6-hydroxynicotinate.
-
The product can be purified by crystallization or column chromatography if necessary.
Quantitative Data (Representative for Nitro Group Reduction):
| Reactant | Reagents | Solvent | Time (h) | Temp. | Yield (%) | Reference (Analogous Reaction) |
| 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide | H₂, Pd/C | Aqueous | - | RT | 82 | [4] |
Summary of Reactions and Data
| Reaction Type | Substrate | Key Reagents | Product Type | Representative Yield (%) |
| O-Alkylation | This compound | K₂CO₃, Alkyl Halide | 6-Alkoxy-5-nitronicotinate | (Not Reported) |
| O-Acylation | This compound | Pyridine, Acyl Chloride | 6-Acyloxy-5-nitronicotinate | (Not Reported) |
| Hydroxyl to Chloro Conversion | 5-nitro-6-hydroxynicotinic acid | SOCl₂, DMF | Methyl 6-chloro-5-nitronicotinate | 90[3] |
| Nucleophilic Amination | Methyl 6-chloro-5-nitronicotinate | Amine, TEA | Methyl 6-amino-5-nitronicotinate derivative | (Not Reported) |
| Nitro Group Reduction | Analogous Nitro-heterocycle | H₂, Pd/C | 5-Amino-6-hydroxynicotinate derivative | 82[4] |
Disclaimer: The experimental protocols provided are representative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The provided yields are based on literature reports for the specified or analogous reactions and may not be directly transferable.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 222970-61-8|this compound|BLD Pharm [bldpharm.com]
- 4. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 6-hydroxy-5-nitronicotinate in the Development of Novel Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 6-hydroxy-5-nitronicotinate as a versatile building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs). This document outlines its chemical properties, potential therapeutic applications based on its structural motifs, and detailed protocols for its derivatization and subsequent biological screening.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₅.[1][2] Its structure, featuring a hydroxyl group, a nitro group, and a methyl ester, makes it a highly reactive and versatile intermediate for chemical synthesis in drug discovery programs. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the nucleophilic and electrophilic potential of its functional groups, allows for a wide range of chemical modifications.
Derivatives of nicotinic acid and its analogs have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This suggests that libraries of compounds synthesized from a this compound core could yield novel drug candidates with significant therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its use in synthesis and for the subsequent analysis of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O₅ | [1] |
| Molecular Weight | 198.13 g/mol | [1] |
| IUPAC Name | methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate | [1] |
| CAS Number | 222970-61-8 | [1] |
| Synonyms | Methyl 6-hydroxy-5-nitropyridine-3-carboxylate | [1] |
Potential Therapeutic Applications & Signaling Pathways
While direct biological activity of this compound is not extensively documented, its structural analogs suggest potential applications in several therapeutic areas.
-
Antimicrobial Agents: The related compound, 6-Hydroxy-5-nitronicotinic acid, is noted for its use as an antibacterial agent.[4] This suggests that derivatives of this compound could be explored for the development of new antibiotics.
-
Anti-inflammatory Drugs: Nicotinic acid derivatives are known to possess anti-inflammatory properties.[3] It is hypothesized that novel compounds derived from this compound could modulate key inflammatory signaling pathways, such as the NF-κB pathway, which is a central mediator of inflammatory responses.
-
Enzyme Inhibitors: The presence of hydroxyl and keto-like features within the core structure is common in various enzyme inhibitors. For instance, compounds with hydroxyl and ketone groups can chelate metal ions in the active sites of enzymes like tyrosinase.[5] This suggests a potential for developing enzyme inhibitors for various diseases.
Hypothetical Signaling Pathway: Modulation of NF-κB
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory APIs derived from this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis of derivative compounds from this compound and for their subsequent in vitro screening.
General Workflow for API Development
The diagram below outlines a typical workflow for utilizing this compound in a drug discovery program.
References
Application Notes and Protocols for the Scalable Synthesis of Methyl 6-hydroxy-5-nitronicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 6-hydroxy-5-nitronicotinate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. Its utility stems from the presence of multiple functional groups on the pyridine ring, which allow for diverse chemical modifications. This document provides a detailed, scalable protocol for the synthesis of this compound, proceeding through a two-step sequence involving the nitration of 6-hydroxynicotinic acid followed by Fischer esterification. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Data Presentation
A summary of various reported methods for the synthesis of the key intermediate, 6-hydroxy-5-nitronicotinic acid, is presented below. These methods primarily differ in the nitrating agents and reaction conditions used.
Table 1: Comparison of Synthesis Methods for 6-Hydroxy-5-nitronicotinic Acid
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| 1 | 6-Hydroxynicotinic acid | Red fuming nitric acid | 50°C for 8 hours, then 80°C | Not specified | >95% (LC-MS) | [1] |
| 2 | 6-Hydroxynicotinic acid | Concentrated H₂SO₄, 1:1 mixture of concentrated HNO₃ and H₂SO₄ | Below 20°C for 1 hour, then 80°C for 4 hours | 36% | Not specified | [1] |
| 3 | 6-Hydroxynicotinic acid | Concentrated H₂SO₄, fuming nitric acid | 0°C, then slowly heated to 45°C for 3 hours | 47% (calculated from reported mass) | Not specified | [1] |
Experimental Protocols
The scalable synthesis of this compound is presented as a two-step process. The first step is the nitration of commercially available 6-hydroxynicotinic acid. The second step is the Fischer esterification of the resulting 6-hydroxy-5-nitronicotinic acid.
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid (Method 3)
This method is selected for its moderate temperature conditions and use of common laboratory reagents, making it a suitable choice for scaling.
Materials and Reagents:
-
6-Hydroxynicotinic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add 45 mL of concentrated sulfuric acid.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 15 g of 6-hydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature is maintained at 0°C.
-
Once the 6-hydroxynicotinic acid has dissolved, begin the dropwise addition of 10.4 mL of fuming nitric acid via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, slowly warm the reaction mixture to 45°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and water.
-
A yellow precipitate will form. Collect the precipitate by suction filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water.
-
Air-dry the product to obtain 6-hydroxy-5-nitronicotinic acid as a light yellow solid.[1]
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification, which is a robust and scalable method for the synthesis of esters from carboxylic acids.
Materials and Reagents:
-
6-Hydroxy-5-nitronicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 6-hydroxy-5-nitronicotinic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Carefully neutralize the remaining acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the scalable synthesis of this compound.
References
Application Notes and Protocols: Methyl 6-hydroxy-5-nitronicotinate as a Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Methyl 6-hydroxy-5-nitronicotinate as a versatile precursor for the synthesis of novel agrochemicals. The document details a synthetic protocol for a representative nicotinamide fungicide, outlines its hypothetical mechanism of action, and presents relevant data in a structured format.
Introduction
Pyridine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. This compound, a substituted methyl nicotinate, presents a unique scaffold for the synthesis of novel agrochemicals. The presence of the hydroxyl, nitro, and methyl ester functional groups on the pyridine ring offers multiple avenues for chemical modification, allowing for the generation of diverse compound libraries for biological screening.
This document focuses on the derivatization of this compound into a hypothetical nicotinamide fungicide, leveraging the known fungicidal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors (SDHIs).
Synthesis of this compound
The precursor, this compound, can be synthesized from 6-hydroxynicotinic acid. Several methods for the nitration of 6-hydroxynicotinic acid have been reported, followed by esterification to yield the methyl ester.
Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
A common method for the synthesis of the parent acid involves the nitration of 6-hydroxynicotinic acid using a mixture of nitric acid and sulfuric acid.[1]
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice
Procedure:
-
To a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL), add fuming nitric acid (10.4 mL) dropwise at 0°C.[1]
-
Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[1]
-
Pour the mixture into a mixture of ice and water.[1]
-
Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain 6-Hydroxy-5-nitronicotinic acid.[1]
Esterification: The resulting 6-hydroxy-5-nitronicotinic acid can then be esterified to this compound using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Application: Synthesis of a Nicotinamide Fungicide
The following protocol describes a hypothetical two-step synthesis of a novel nicotinamide fungicide from this compound. This example demonstrates how the precursor can be elaborated into a potential active ingredient.
Step 1: Chlorination of this compound
The hydroxyl group at the 6-position can be converted to a chloro group, a common intermediate in the synthesis of pyridine-based agrochemicals.
Reaction:
Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-chloro-5-nitronicotinate.
Step 2: Amidation to Form the Nicotinamide Fungicide
The methyl ester is then converted to the target nicotinamide by reaction with a substituted aniline. The choice of aniline is crucial for the biological activity of the final compound.
Reaction:
Protocol:
-
Dissolve Methyl 6-chloro-5-nitronicotinate (1.0 eq) and 2,6-dichloroaniline (1.2 eq) in anhydrous toluene.
-
Add a catalytic amount of sodium hydride (NaH, 0.1 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target nicotinamide.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the hypothetical nicotinamide fungicide.
Table 1: Synthesis of Methyl 6-chloro-5-nitronicotinate
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Reaction Time | 4 hours |
| Reaction Temperature | 105-110°C |
| Yield | ~85% |
| Purity (by HPLC) | >95% |
Table 2: Synthesis of N-(2,6-dichlorophenyl)-6-chloro-5-nitronicotinamide
| Parameter | Value |
| Starting Material | Methyl 6-chloro-5-nitronicotinate |
| Reagent | 2,6-dichloroaniline, Sodium Hydride |
| Reaction Time | 12 hours |
| Reaction Temperature | 80°C |
| Yield | ~70% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-188°C |
Table 3: Spectroscopic Data for N-(2,6-dichlorophenyl)-6-chloro-5-nitronicotinamide
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.95 (s, 1H), 8.60 (s, 1H), 7.50-7.40 (m, 3H), 7.80 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 150.1, 145.2, 138.9, 135.4, 130.2, 128.7, 125.6 |
| Mass Spectrometry (ESI) | m/z 360.9 [M+H]⁺ |
Diagrams
Experimental Workflow
Caption: Synthetic pathway from 6-hydroxynicotinic acid to a hypothetical nicotinamide fungicide.
Proposed Mechanism of Action: SDHI Fungicide
Nicotinamide fungicides often act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to fungal cell death.
Caption: Proposed mechanism of action for the nicotinamide fungicide as a succinate dehydrogenase inhibitor.
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel agrochemicals. Its functional groups allow for a variety of chemical transformations to produce a diverse range of potential active ingredients. The provided hypothetical synthesis of a nicotinamide fungicide illustrates a clear pathway for the development of new crop protection agents from this starting material. Further research into the derivatization of this compound is warranted to explore its full potential in the discovery of new and effective agrochemicals.
References
Application Notes and Protocols for Methyl 6-hydroxy-5-nitronicotinate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for identifying lead compounds by screening low molecular weight fragments. Methyl 6-hydroxy-5-nitronicotinate, a small heterocyclic compound, presents a promising scaffold for FBDD campaigns. Its hydroxypyridone core is a known metal-chelating pharmacophore found in inhibitors of various metalloenzymes. The presence of a nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the pyridone ring and introduce specific interactions with target proteins, while also offering potential for antimicrobial applications through bioreduction.
These application notes provide an overview of the potential applications of this compound in FBDD and detailed protocols for its synthesis and screening.
Potential Applications in Fragment-Based Drug Discovery
This compound is a versatile fragment that can be employed in FBDD campaigns targeting a range of protein classes.
-
Inhibition of Metalloenzymes: The 6-hydroxypyridone moiety is a well-established zinc-binding group. This makes this compound a promising starting point for developing inhibitors of zinc-dependent metalloenzymes such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and metallo-β-lactamases.[1][2][3][4] For instance, hydroxypyridinone-based compounds have shown potent inhibitory activity against influenza A endonuclease, a metalloenzyme crucial for viral replication.[5][6][7][8][9]
-
Antimicrobial Drug Discovery: Nitroaromatic compounds are known to exhibit antimicrobial activity.[10][11] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components.[10][11][12][13] This suggests that this compound could be a valuable fragment for developing novel antibiotics, particularly against anaerobic bacteria and parasites.
-
Anti-inflammatory Drug Development: Hydroxypyridinones have been investigated for their anti-inflammatory properties, which may be linked to their iron-chelating ability. By sequestering excess iron, these compounds can mitigate oxidative stress and downstream inflammatory signaling pathways.
Synthesis Protocol
A plausible synthetic route for this compound can be achieved in a two-step process starting from 6-hydroxynicotinic acid: 1) Esterification of the carboxylic acid to the methyl ester, followed by 2) Nitration of the pyridine ring.
Step 1: Fischer Esterification of 6-Hydroxynicotinic Acid
This protocol is adapted from standard Fischer esterification procedures for nicotinic acid derivatives.[14]
Materials:
-
6-Hydroxynicotinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 6-hydroxynicotinic acid (1 equivalent) in anhydrous methanol (approximately 15-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield crude Methyl 6-hydroxynicotinate. The product can be further purified by column chromatography on silica gel or recrystallization.[15][16]
Step 2: Nitration of Methyl 6-hydroxynicotinate
This protocol is based on standard aromatic nitration methods.[17][18][19]
Materials:
-
Methyl 6-hydroxynicotinate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice-water bath
-
Dropping funnel
-
Beaker with crushed ice
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Hirsch funnel or Büchner funnel for vacuum filtration
-
Cold water
-
Cold methanol
Procedure:
-
In a clean, dry flask, carefully add Methyl 6-hydroxynicotinate (1 equivalent) to concentrated sulfuric acid at 0°C (ice-water bath) with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.
-
Add the nitrating mixture dropwise to the solution of Methyl 6-hydroxynicotinate, maintaining the reaction temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol to remove impurities.
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Dry the product, this compound, under vacuum.
Experimental Protocols for Fragment Screening
The following are detailed protocols for common biophysical techniques used in FBDD to screen for the binding of fragments like this compound to a target protein.
Protocol 1: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy (Protein-Observed)
Principle: This method detects the binding of a fragment by observing changes in the chemical shifts of the target protein's NMR signals. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is commonly used for this purpose.
Materials:
-
¹⁵N-labeled target protein (typically 50-100 µM in a suitable NMR buffer)
-
This compound stock solution (e.g., 100 mM in d₆-DMSO)
-
NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in the NMR buffer.
-
Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100 µM to 1 mM.
-
Spectrum Acquisition: Record a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Compare the HSQC spectrum of the protein-fragment mixture with the reference spectrum. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding of the fragment to the protein.
-
Hit Validation and Affinity Determination: To validate the hit and determine the binding affinity (Kd), perform a titration by recording a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration and increasing concentrations of the fragment. The Kd can be calculated by fitting the changes in chemical shifts to a binding isotherm.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (fragment) to an immobilized ligand (target protein).
Materials:
-
Target protein
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
This compound stock solution (in DMSO) and serial dilutions in running buffer
-
SPR instrument
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Preparation: Prepare a series of concentrations of this compound in the running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤ 1%).
-
Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. A typical screening concentration is 200 µM.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
Data Analysis: Subtract the reference flow cell signal from the signal of the protein-immobilized flow cell. A significant increase in RU upon fragment injection indicates binding.
-
Affinity Determination: For hit validation, perform a dose-response analysis by injecting a range of fragment concentrations. The equilibrium dissociation constant (Kd) can be determined by fitting the equilibrium binding responses to a 1:1 binding model.
Protocol 3: Fragment Screening using Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as a thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.
Materials:
-
Target protein (typically 0.1-0.2 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution (in DMSO)
-
qPCR plate (96- or 384-well)
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Reagent Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer.
-
Fragment Dispensing: Dispense a small volume of the this compound stock solution into the wells of the qPCR plate. Include appropriate controls (e.g., buffer with DMSO).
-
Protein Addition: Add the protein/dye master mix to each well. The final fragment concentration is typically in the range of 100-500 µM, and the final DMSO concentration should be constant (e.g., 1%).
-
Melt Curve Analysis: Seal the plate and place it in the real-time PCR instrument. Run a melt curve experiment, gradually increasing the temperature (e.g., from 25°C to 95°C) and monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the temperature at which the fluorescence is at its inflection point. A significant positive shift in the Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, quantitative data for this compound against potential target classes, based on published data for similar hydroxypyridone and nitronicotinate fragments.[20][21][22][23][24][25][26]
Table 1: Inhibitory Activity against Metalloenzymes
| Target Enzyme | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Ligand Efficiency (LE) |
| Influenza A Endonuclease | FRET-based enzymatic assay | 85 | 42 | 0.35 |
| Metallo-β-lactamase (NDM-1) | Spectrophotometric assay | 120 | 65 | 0.32 |
| Histone Deacetylase 6 (HDAC6) | Fluorometric enzymatic assay | 250 | - | 0.29 |
| Matrix Metalloproteinase-9 (MMP-9) | Fluorogenic peptide cleavage | 310 | 180 | 0.28 |
Table 2: Antimicrobial Activity
| Microbial Strain | Assay Type | MIC (µg/mL) | IC₅₀ (µM) |
| Staphylococcus aureus | Broth microdilution | 64 | 150 |
| Escherichia coli | Broth microdilution | 128 | 300 |
| Pseudomonas aeruginosa | Broth microdilution | >256 | >500 |
| Candida albicans | Broth microdilution | 128 | 300 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Phenyl substituted 4-hydroxypyridazin-3(2H)-ones and 5-hydroxypyrimidin-4(3H)-ones: inhibitors of influenza A endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chembk.com [chembk.com]
- 16. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 17. westfield.ma.edu [westfield.ma.edu]
- 18. aiinmr.com [aiinmr.com]
- 19. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 20. Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandf.figshare.com [tandf.figshare.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-hydroxy-5-nitronicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 6-hydroxy-5-nitronicotinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step process:
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Esterification: Conversion of 6-hydroxynicotinic acid to Methyl 6-hydroxynicotinate via Fischer esterification. This is typically achieved by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
-
Nitration: The subsequent nitration of Methyl 6-hydroxynicotinate using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid, yields the final product, this compound.
Q2: What is the role of sulfuric acid in the nitration step?
A2: Concentrated sulfuric acid is crucial as it acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the pyridine ring in this electrophilic aromatic substitution reaction.[1][2] The presence of sulfuric acid also helps to maintain a low water concentration, which is important as water can inhibit the reaction.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of both the esterification and nitration steps can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the visualization of the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be employed for a more quantitative analysis of the reaction mixture.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. The reaction should be performed in a well-ventilated fume hood. The addition of the nitrating mixture should be done slowly and at a low temperature to control the exothermic reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors throughout the synthetic process. Below is a breakdown of potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Incomplete Esterification | - Ensure a sufficient excess of methanol is used to drive the Fischer esterification equilibrium towards the product. - Increase the reflux time and monitor the reaction by TLC until the starting carboxylic acid is consumed. - Verify the activity and concentration of the sulfuric acid catalyst. |
| Incomplete Nitration | - Ensure the nitrating mixture is freshly prepared and added slowly to the reaction mixture. - Maintain the recommended low temperature during the addition of the nitrating agent to prevent decomposition of the reactants or product. |
| Suboptimal Reaction Temperature | - For the nitration step, strictly maintain the temperature below 15°C, and ideally below 6°C, during the addition of the nitrating mixture to prevent side reactions.[3][4] |
| Presence of Water | - Use anhydrous reagents and solvents, especially for the nitration step. Water can deactivate the nitrating agent.[3] |
| Product Loss During Work-up | - During the neutralization step after nitration, add the base (e.g., sodium bicarbonate solution) slowly and with cooling to avoid hydrolysis of the ester. - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
Issue 2: Formation of Impurities and Side Products
Q: My final product is impure. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
| Potential Impurity/Side Product | Cause | Prevention and Mitigation |
| Dinitrated Products | Over-nitration due to excessively high reaction temperatures or prolonged reaction times.[3] | - Strictly control the reaction temperature, keeping it below the recommended limit. - Add the nitrating agent dropwise to avoid localized overheating. - Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Unreacted Starting Material | Incomplete reaction in either the esterification or nitration step. | - Refer to the solutions for "Incomplete Esterification" and "Incomplete Nitration" in the low yield troubleshooting section. |
| Hydrolysis of the Ester | The ester functional group can be hydrolyzed back to a carboxylic acid during work-up if the conditions are too acidic or basic, especially at elevated temperatures. | - Perform the neutralization of the reaction mixture at a low temperature (e.g., in an ice bath). - Avoid prolonged exposure to strong acids or bases during the work-up procedure. |
| Oxidative Degradation | The starting material or product may be susceptible to oxidation by the nitrating agent, especially at higher temperatures. | - Maintain a low reaction temperature and add the nitrating agent slowly. |
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying the final product. What are the best methods?
A: Effective purification is essential for obtaining high-purity this compound.
| Purification Challenge | Recommended Technique |
| Removal of Acidic Impurities | - After the reaction, the crude product should be thoroughly washed with a cold, dilute solution of sodium bicarbonate to remove any residual acids. This should be followed by washing with cold water to remove any remaining salts. |
| Separation from Unreacted Starting Material | - Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent system (e.g., ethanol-water mixture) should be used. The crude product is dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals. - Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the product from impurities based on their different polarities. |
| Removing Colored Impurities | - Treatment with activated carbon during the recrystallization process can help to remove colored byproducts. |
Experimental Protocols
Protocol 1: Esterification of 6-Hydroxynicotinic Acid
This protocol describes the synthesis of the precursor, Methyl 6-hydroxynicotinate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-hydroxynicotinic acid in methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Nitration of Methyl 6-hydroxynicotinate
This protocol outlines the synthesis of the final product, this compound.
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated nitric acid in an ice bath. Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Reaction Setup: Dissolve Methyl 6-hydroxynicotinate in concentrated sulfuric acid in a separate reaction flask and cool the mixture in an ice-water bath to below 6°C.[4]
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Methyl 6-hydroxynicotinate, ensuring the temperature of the reaction mixture does not exceed 15°C (ideally below 6°C).[3][4]
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Washing: Wash the crude product with cold water to remove residual acids, followed by a small amount of ice-cold methanol to remove organic impurities.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitration of Aromatic Esters (Model Reactions)
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Reported Yield |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 6 | 15 min addition, 15 min stirring | Not specified |
| Methyl Benzoate | Conc. HNO₃ / Conc. H₂SO₄ | < 15 | 15 min addition | Good |
| 3-Hydroxypyridine | Conc. HNO₃ / Conc. H₂SO₄ | Not specified | Not specified | Not specified |
Note: This table is based on analogous reactions and serves as a guideline. Optimal conditions for Methyl 6-hydroxynicotinate may vary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key factors influencing the synthesis yield.
References
Technical Support Center: Purification of Crude "Methyl 6-hydroxy-5-nitronicotinate"
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "Methyl 6-hydroxy-5-nitronicotinate" by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of "this compound."
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | 1. Too much solvent was used: The solution is not supersaturated upon cooling. 2. The cooling process is too slow or incomplete. 3. Supersaturation: The solution is stable in a supersaturated state and requires nucleation. | 1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again. 2. Cool the solution in an ice-water bath to further decrease the solubility. 3. Induce crystallization by: a. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. b. Seeding: Add a tiny crystal of pure "this compound" to the solution. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is precipitating from a supersaturated solution at a temperature above its melting point. 3. High concentration of impurities. | 1. Re-heat the solution until the oil dissolves. Add a small amount of additional solvent to decrease the saturation point and allow it to cool slowly. 2. Consider using a solvent with a lower boiling point. 3. If impurities are the suspected cause, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low Crystal Yield | 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing prematurely. 3. Ensure the solution has been cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. 2. The chosen solvent does not effectively separate the colored impurity. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. 2. Experiment with different recrystallization solvents or solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of "this compound"?
Q2: How do I perform a solubility test to find a suitable recrystallization solvent?
A2: To perform a solubility test:
-
Place a small amount of your crude "this compound" into several test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature and observe the solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a good yield of crystals.
Q3: My compound is soluble in most polar solvents at room temperature. What should I do?
A3: If your compound is too soluble in a particular solvent, you can try a mixed-solvent system. Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently heat the solution until it becomes clear again, and then allow it to cool slowly. Common mixed-solvent pairs for polar compounds include ethanol/water, methanol/water, or ethyl acetate/hexanes.
Q4: What should I do if my product "crashes out" of solution as a fine powder instead of forming nice crystals?
A4: Rapid precipitation, or "crashing out," often traps impurities. This can be caused by cooling the solution too quickly or by using a solvent in which the compound is nearly insoluble even when hot. To obtain better crystals, try one of the following:
-
Re-heat the solution to redissolve the precipitate and allow it to cool more slowly. Insulating the flask can help.
-
Add a small amount of a "better" solvent to the hot solution to slightly increase the solubility and then cool slowly.
Experimental Protocol: Recrystallization of "this compound"
Disclaimer: This is a generalized protocol based on standard recrystallization techniques for related compounds. The optimal solvent and specific quantities may need to be determined experimentally.
1. Solvent Selection:
-
Based on the structure of the compound, polar solvents are likely candidates. Perform small-scale solubility tests with solvents such as ethanol, methanol, isopropanol, and ethyl acetate.
-
For this protocol, ethanol is used as an illustrative example.
2. Dissolution:
-
Place the crude "this compound" in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Add more hot ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent.
3. Decoloration (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Pre-heat a clean Erlenmeyer flask and a stemless funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove any insoluble impurities (and charcoal, if used).
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of "this compound".
Caption: Experimental workflow for the recrystallization of "this compound".
Technical Support Center: Synthesis of Methyl 6-hydroxy-5-nitronicotinate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-hydroxy-5-nitronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves two main steps:
-
Nitration: Electrophilic nitration of a 6-hydroxynicotinate precursor, typically 6-hydroxynicotinic acid, using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or fuming nitric acid.
-
Esterification: Conversion of the resulting 6-hydroxy-5-nitronicotinic acid to its methyl ester, this compound. This is typically achieved by reaction with methanol in the presence of an acid catalyst.
Q2: What are the most common side products observed during the synthesis of this compound?
While specific quantitative data is scarce in publicly available literature, the primary source of impurities arises from the nitration step. The harsh reaction conditions and the presence of multiple directing groups on the pyridine ring can lead to the formation of several side products. The most likely side products include:
-
Isomeric Mononitrated Products: Nitration at positions other than the desired C5 position.
-
Dinitrated Products: Introduction of a second nitro group onto the pyridine ring.
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Unreacted Starting Material: Incomplete nitration of the 6-hydroxynicotinate precursor.
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Degradation Products: Decomposition of the starting material or product under strong acidic and oxidative conditions.
Q3: Why are the reported yields for the nitration of 6-hydroxynicotinic acid often low?
The reported yields for the nitration of 6-hydroxynicotinic acid can be as low as 29-36%.[1] This is attributed to the competing side reactions mentioned above, particularly the formation of various isomers and the potential for oxidative degradation of the pyridine ring under the strong nitrating conditions. The electron-withdrawing nature of the pyridine nitrogen and the carboxyl group deactivates the ring towards electrophilic substitution, requiring harsh conditions that can simultaneously promote side reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product after nitration | - Incomplete reaction.- Formation of multiple side products (isomers, dinitrated compounds).- Degradation of starting material or product. | - Optimize reaction time and temperature: Carefully monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Avoid excessively high temperatures that can lead to degradation.- Control the addition of the nitrating agent: Add the nitrating agent slowly and at a low temperature to control the exothermic reaction and minimize side product formation.- Purification: Employ careful purification techniques such as column chromatography or recrystallization to isolate the desired product from side products. |
| Presence of multiple spots on TLC/HPLC after nitration | - Formation of isomeric mononitrated products.- Presence of dinitrated byproducts.- Unreacted starting material. | - Characterize the impurities: If possible, isolate and characterize the major impurities to understand the side reactions occurring.- Adjust reaction conditions: Modifying the nitrating agent, temperature, or reaction time can alter the product distribution.- Improve purification strategy: Develop a more effective chromatographic or recrystallization method to separate the desired isomer. |
| Product appears dark or contains tar-like impurities | - Oxidative degradation of the pyridine ring. | - Use a milder nitrating agent: If possible, explore alternative, milder nitrating agents.- Maintain strict temperature control: Ensure the reaction temperature does not exceed the recommended range.- Work-up procedure: Quench the reaction mixture carefully by pouring it onto ice to rapidly dilute the strong acids and dissipate heat. |
| Incomplete esterification | - Insufficient reaction time or temperature.- Inadequate amount of acid catalyst.- Presence of water in the reaction mixture. | - Increase reaction time or temperature: Monitor the reaction until completion.- Increase catalyst concentration: Add more acid catalyst if the reaction is sluggish.- Ensure anhydrous conditions: Use dry methanol and glassware to prevent hydrolysis of the ester. |
Experimental Protocols
Key Experiment: Nitration of 6-Hydroxynicotinic Acid
This protocol is a generalized procedure based on literature methods.[1]
Materials:
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6-Hydroxynicotinic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Carefully add 6-hydroxynicotinic acid to concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Slowly add fuming nitric acid dropwise to the mixture while maintaining a low temperature (e.g., 0-10 °C).
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction progress by TLC or HPLC.
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Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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The precipitated product, 6-hydroxy-5-nitronicotinic acid, can be collected by filtration, washed with cold water, and dried.
Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive and hazardous nature of the reagents.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 6-Hydroxynicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of 6-hydroxynicotinic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 6-hydroxynicotinic acid derivatives, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Nitro Product
| Potential Cause | Recommended Solution |
| Inadequate Nitrating Agent Strength | For deactivated substrates (e.g., those with strongly electron-withdrawing groups), a mixture of concentrated nitric acid and concentrated sulfuric acid is often necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺)[1][2]. Using nitric acid alone may not be sufficient. |
| Reaction Temperature is Too Low | While low temperatures are crucial to control selectivity, excessively low temperatures can significantly slow down or halt the reaction, especially with deactivated substrates. If no reaction is observed, consider gradually increasing the temperature in small increments (e.g., 5-10 °C) and monitoring the reaction progress by TLC or HPLC. |
| Poor Solubility of Starting Material | The starting material must be sufficiently soluble in the reaction medium for the nitration to proceed. Concentrated sulfuric acid often serves as both a catalyst and a solvent. If solubility is an issue, ensure vigorous stirring and consider the use of a co-solvent if compatible with the strong acid conditions, although this is less common. |
| Decomposition of Starting Material | 6-Hydroxynicotinic acid and its derivatives can be sensitive to harsh acidic conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition or polymerization, resulting in a dark, tarry reaction mixture and low yield[3]. Minimize reaction time and maintain strict temperature control. |
| Premature Quenching of the Reaction | Ensure the reaction has reached completion before quenching with water or ice. Monitor the consumption of the starting material using an appropriate analytical technique (e.g., TLC, LC-MS). |
Issue 2: Formation of Multiple Products and Lack of Regioselectivity
| Potential Cause | Recommended Solution |
| Over-Nitration (Formation of Dinitro Product) | The primary cause of over-nitration is overly harsh reaction conditions. To favor the formation of the mono-nitro product (6-hydroxy-5-nitronicotinic acid), use milder conditions. This includes lower temperatures (e.g., 45-50 °C) and shorter reaction times[4]. Avoid heating under reflux with fuming nitric acid, as this promotes dinitration[4]. |
| Incorrect Regioisomer Formation | The regioselectivity of nitration on substituted pyridines is dictated by the electronic effects of the substituents. The hydroxyl group at the 6-position is an activating, ortho-para director, while the carboxylic acid at the 3-position is a deactivating, meta director. The primary site of nitration is typically at the 5-position, which is ortho to the activating hydroxyl group. If other isomers are observed, it could be due to extreme reaction conditions. Re-evaluate the temperature and concentration of the nitrating agent. |
| Formation of Unidentified Side Products | Side reactions such as oxidation or polymerization can occur under strong nitrating conditions. Ensure the reaction is carried out under an inert atmosphere if the substrate is sensitive to oxidation. The use of milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), could be explored, though caution is advised due to its instability. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Soluble in the Aqueous Workup | The nitro-derivatives of 6-hydroxynicotinic acid are polar and may have some solubility in water, especially at non-neutral pH. During workup, carefully adjust the pH of the solution to the isoelectric point of the product to minimize its solubility before filtration. |
| Oily Product Instead of a Solid Precipitate | "Oiling out" can occur if the product's melting point is lower than the temperature of the crystallization or precipitation medium. Ensure the solution is thoroughly cooled before and during filtration. If the product persists as an oil, attempt to redissolve it in a minimal amount of a suitable hot solvent and cool slowly to promote crystallization. Seeding with a small crystal of the pure product can also be beneficial. |
| Co-precipitation of Impurities | If the crude product is highly impure, direct crystallization may be challenging. Consider purifying the crude material using column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system before attempting recrystallization. |
| Difficulty in Finding a Suitable Recrystallization Solvent | For polar compounds like nitrated 6-hydroxynicotinic acid, polar solvents are often required. Good single-solvent candidates for recrystallization include water, or aqueous solutions of acetic acid or ethanol[5]. For two-solvent recrystallization, a pair of miscible solvents where the product is soluble in one and insoluble in the other (e.g., methanol/water, ethanol/ether) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the mononitration of 6-hydroxynicotinic acid?
A1: For the selective synthesis of 6-hydroxy-5-nitronicotinic acid, the reaction is typically carried out by dissolving 6-hydroxynicotinic acid in fuming nitric acid and maintaining the temperature at 45-50 °C for several hours. These controlled conditions help to prevent over-nitration to the dinitro product.
Q2: How can I synthesize the dinitro-derivative, 3,5-dinitro-2-pyridone?
A2: The dinitration of 6-hydroxynicotinic acid to yield 3,5-dinitro-2-pyridone requires more forcing conditions. This is generally achieved by heating the starting material under reflux in fuming nitric acid. The higher temperature provides the necessary activation energy for the introduction of the second nitro group onto the already deactivated mononitrated intermediate.
Q3: What is the role of sulfuric acid in the nitration reaction?
A3: Concentrated sulfuric acid acts as a catalyst in nitration reactions. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The use of a mixed acid system (HNO₃/H₂SO₄) provides a much higher concentration of the nitronium ion than nitric acid alone, making it suitable for nitrating deactivated aromatic rings[2].
Q4: How do substituents on the 6-hydroxynicotinic acid ring affect the nitration reaction?
A4: Substituents can significantly influence both the rate and regioselectivity of the nitration.
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Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, will activate the ring, making the reaction faster. They are typically ortho-para directing. The presence of an additional EDG could lead to a higher propensity for over-nitration and may require milder conditions.
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Electron-withdrawing groups (EWGs) , such as halogens (e.g., 6-chloro-nicotinic acid) or esters (e.g., methyl 6-hydroxynicotinate), will deactivate the ring, making the reaction slower and requiring stronger nitrating conditions (e.g., mixed acid). EWGs are typically meta-directing. However, the directing effect of the powerful activating hydroxyl group at the 6-position will likely still dominate, favoring nitration at the 5-position.
Q5: My reaction mixture turned dark brown/black. What does this indicate and what should I do?
A5: A dark, tarry appearance often indicates decomposition of the starting material or product, or polymerization side reactions. This is usually caused by excessively high temperatures or prolonged exposure to strong acids. It is recommended to abandon the reaction and restart, paying closer attention to temperature control. The reaction should be cooled in an ice bath during the addition of reagents and the temperature should be carefully monitored and maintained within the desired range.
Q6: Are there any specific safety precautions I should take when performing these nitration reactions?
A6: Yes, nitration reactions, especially with mixed acids, are highly exothermic and potentially hazardous.
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Perform the reaction in glassware that is free of cracks or defects.
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Add reagents slowly and in a controlled manner, especially when preparing the mixed acid (always add the nitric acid to the sulfuric acid slowly with cooling).
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Use an ice bath to control the reaction temperature and prevent thermal runaway.
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Quench the reaction carefully by slowly adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of 6-Hydroxynicotinic Acid
| Target Product | Starting Material | Nitrating Agent(s) | Temperature (°C) | Time (h) | Typical Yield | Reference |
| 6-Hydroxy-5-nitronicotinic acid | 6-Hydroxynicotinic acid | Fuming Nitric Acid | 45-50 | 4 | ~40% | [4] |
| 3,5-Dinitro-2-pyridone | 6-Hydroxynicotinic acid | Fuming Nitric Acid | Reflux | Not specified | Not specified | [4] |
| 3,5-Dinitro-2-pyridone | 6-Hydroxy-5-nitronicotinic acid | Fuming Nitric Acid | Reflux | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
Materials:
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6-Hydroxynicotinic acid
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Fuming nitric acid (d = 1.52)
-
Deionized water
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Round-bottom flask
-
Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxynicotinic acid in fuming nitric acid (e.g., 10 mL of acid per 1 g of starting material).
-
Place the flask in a heating mantle and warm the solution to 45-50 °C with stirring.
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Maintain the reaction at this temperature for 4 hours. Monitor the reaction progress by TLC if desired.
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After 4 hours, cool the reaction mixture to room temperature and then further cool in an ice bath.
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Remove the excess nitric acid by evaporation under reduced pressure using a rotary evaporator.
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To the resulting residue, add a minimal amount of cold deionized water to induce precipitation.
-
Collect the yellow, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain 6-hydroxy-5-nitronicotinic acid. The product can be further purified by recrystallization from water.
Protocol 2: Synthesis of 3,5-Dinitro-2-pyridone
Materials:
-
6-Hydroxynicotinic acid
-
Fuming nitric acid (d = 1.52)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-hydroxynicotinic acid and fuming nitric acid (e.g., 10-15 mL of acid per 1 g of starting material).
-
Heat the mixture to reflux using a heating mantle.
-
Maintain the reaction at reflux for 2-3 hours. The reaction mixture will likely darken.
-
After the reflux period, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
A yellow precipitate of 3,5-dinitro-2-pyridone will form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from water or an ethanol/water mixture.
Visualizations
Caption: Experimental workflows for mononitration and dinitration.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
Overcoming challenges in the esterification of nitropyridine carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of nitropyridine carboxylic acids.
Troubleshooting Guides
This section addresses common issues encountered during the esterification of nitropyridine carboxylic acids, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Ester Yield
Q: My esterification reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve the outcome?
A: Low or no yield in the esterification of nitropyridine carboxylic acids can stem from several factors, primarily related to the reduced nucleophilicity of the pyridine nitrogen and the electron-withdrawing nature of the nitro group.
Potential Causes & Solutions:
-
Insufficient Acid Catalyst (Fischer Esterification): The pyridine nitrogen acts as a base, neutralizing the acid catalyst. An insufficient amount of catalyst will result in a slow or stalled reaction.
-
Deactivation of the Carboxylic Acid: The electron-withdrawing nitro group deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the alcohol.
-
Solution 1 (Acid Chloride Formation): Convert the carboxylic acid to the more reactive acid chloride using an agent like thionyl chloride (SOCl₂).[3][4] This intermediate will then readily react with the alcohol.
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Solution 2 (Coupling Agents): Employ coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in a Steglich esterification, which activates the carboxylic acid.[5][6]
-
-
Reversible Reaction (Fischer Esterification): Fischer esterification is an equilibrium process. The water produced during the reaction can hydrolyze the ester back to the starting materials.[7]
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Steric Hindrance: Sterically hindered alcohols or carboxylic acids can slow down the reaction rate.
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// Edges start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> sol1 [label="Solution"]; cause2 -> sol2 [label="Solution"]; cause2 -> sol3 [label="Solution"]; cause3 -> sol4 [label="Solution"]; cause3 -> sol5 [label="Solution"]; cause4 -> sol6 [label="Solution"]; } caption: Decision tree for troubleshooting low ester yield.
Issue 2: Prominent Side Reactions
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I suppress them?
A: The presence of the nitro group and the pyridine ring can lead to specific side reactions, particularly under harsh conditions.
Potential Side Reactions & Solutions:
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Decarboxylation: Nitropyridine carboxylic acids, especially those with the carboxylic acid group at the 2- or 4-position, can undergo decarboxylation at elevated temperatures.[10][11] The electron-withdrawing nitro group can further facilitate this process.
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Solution: Employ milder reaction conditions. The Steglich[5][6] and Mitsunobu[9][12][13] esterifications are performed at or below room temperature and are therefore good alternatives to the high-temperature Fischer esterification. If Fischer esterification is necessary, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
N-Acylurea Formation (Steglich Esterification): In the Steglich esterification, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the ester. This is more prevalent with sterically hindered alcohols or less reactive carboxylic acids.[5]
-
Side Reactions with Thionyl Chloride: When preparing the acid chloride, excess thionyl chloride and the HCl byproduct can potentially lead to charring or other side reactions if not controlled.
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sol1 [label="Use Milder Conditions:\nSteglich or Mitsunobu", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Use Catalytic DMAP", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Control Temperature\n& SOCl₂ Stoichiometry", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> side1; start -> side2; start -> side3;
side1 -> sol1 [label="Mitigation"]; side2 -> sol2 [label="Mitigation"]; side3 -> sol3 [label="Mitigation"]; } caption: Strategies to mitigate common side reactions.
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my nitropyridine ester product. What are the common challenges and effective purification strategies?
A: Purification can be challenging due to the presence of byproducts and the properties of the nitropyridine esters themselves.
Common Purification Challenges & Solutions:
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Removal of Dicyclohexylurea (DCU) (Steglich Esterification): DCU, the byproduct of the reaction with DCC, is often difficult to remove completely by filtration.
-
Solution: After filtering the bulk of the DCU, concentrate the reaction mixture and dissolve it in a suitable solvent like dichloromethane or ethyl acetate. The remaining DCU will often precipitate upon cooling and can be removed by a second filtration. Alternatively, using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) allows for its removal with an aqueous wash.
-
-
Removal of Triphenylphosphine Oxide (TPPO) (Mitsunobu Reaction): TPPO can be challenging to separate from the desired product, especially if they have similar polarities.
-
Solution: TPPO can sometimes be precipitated from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Column chromatography is often necessary for complete removal.
-
-
Hydrolysis of the Ester during Workup: The presence of the nitro group can make the ester more susceptible to hydrolysis, especially under acidic or basic aqueous workup conditions.
-
Solution: Use mild aqueous workup conditions. A saturated solution of sodium bicarbonate can be used to neutralize any remaining acid.[14] Minimize contact time with aqueous layers and ensure the organic phase is thoroughly dried before solvent removal.
-
-
Co-elution during Chromatography: The polarity of nitropyridine esters can be similar to that of unreacted starting materials or byproducts, leading to difficult separation by column chromatography.
-
Solution: Careful selection of the eluent system for column chromatography is crucial. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is recommended. High-Performance Liquid Chromatography (HPLC) can be a valuable tool for purity assessment and purification.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for nitropyridine carboxylic acids?
A1: The "best" method depends on the specific substrate and the desired scale of the reaction.
-
Fischer Esterification: Can be suitable for simple, non-sterically hindered alcohols and when the starting material is not prone to decarboxylation. It is often used in large-scale synthesis due to the low cost of reagents.[2][7]
-
Steglich Esterification: A very versatile and mild method, suitable for a wide range of alcohols, including sterically hindered ones, and for substrates that are sensitive to high temperatures.[5][6][16]
-
Mitsunobu Reaction: Excellent for mild, stereospecific inversion of secondary alcohols. However, it requires stoichiometric amounts of reagents that can be difficult to remove.[9][12][13]
-
Acid Chloride Formation followed by Esterification: A robust method for less reactive carboxylic acids, as the acid chloride is highly reactive towards alcohols.[3][4]
Q2: How does the position of the nitro group affect the esterification reaction?
A2: The position of the electron-withdrawing nitro group significantly impacts the reactivity of the pyridine ring and the carboxylic acid.
-
Nitro group at the 2- or 4-position: These positions are electronically coupled with the nitrogen atom of the pyridine ring, leading to a more pronounced deactivation of the ring and the carboxylic acid. This can make direct esterification more challenging and may increase the propensity for decarboxylation.
-
Nitro group at the 3- or 5-position: The deactivating effect is less pronounced compared to the 2- and 4-positions. However, the overall electron-deficient nature of the ring still influences reactivity.
Q3: What are the best catalysts for the Fischer esterification of nitropyridine carboxylic acids?
A3: Due to the basicity of the pyridine nitrogen, strong acid catalysts are typically required.
-
Sulfuric Acid (H₂SO₄): A common and effective catalyst.[2][7]
-
p-Toluenesulfonic Acid (p-TsOH): Another common strong acid catalyst.[14]
-
Pre-formed Strong Acid Salt of the Ester: This has been reported as an effective catalyst that can be recycled.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
To a round-bottom flask, add the nitropyridine carboxylic acid (1.0 eq) and the alcohol (10-20 eq, can be used as the solvent).
-
Carefully add concentrated sulfuric acid (0.2-0.5 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.[14]
Protocol 2: General Procedure for Steglich Esterification
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitropyridine carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: General Procedure for Esterification via Acid Chloride Formation
-
Acid Chloride Formation: To a round-bottom flask, add the nitropyridine carboxylic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).
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Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.[3]
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Esterification: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C and add the alcohol (1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and separate the layers.
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Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude ester by column chromatography.
Protocol 4: General Procedure for Mitsunobu Esterification
-
To a round-bottom flask under an inert atmosphere, dissolve the nitropyridine carboxylic acid (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
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Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.[12][13]
Data Presentation
The following table summarizes representative yields for the esterification of various pyridine carboxylic acids. Note that direct comparisons for the same nitropyridine carboxylic acid under different methods are scarce in the literature.
| Carboxylic Acid | Alcohol | Method | Catalyst/Reagent | Yield (%) | Reference |
| Nicotinic Acid | n-Butanol | Fischer | H₂SO₄ (recycled ester salt) | 95 | [1] |
| Hippuric Acid | Cyclohexanol | Fischer | p-TsOH | 96 | [14] |
| Benzoic Acid | Methanol | Fischer | H₂SO₄ | 90 | [14] |
| Monoethyl fumarate | tert-Butyl alcohol | Steglich | DCC/DMAP | 85-91 | [17] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | Steglich | DCC/DMAP | 95 | [17] |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butyl alcohol | Steglich | DCC/DMAP | 65 | [17] |
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
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// Edges start -> decision; decision -> fischer [label="High Temp.\nSimple Alcohol"]; decision -> steglich [label="Mild Conditions\nSteric Hindrance"]; decision -> acid_chloride [label="Low Reactivity"]; decision -> mitsunobu [label="Mild Conditions\nStereoinversion"]; acid_chloride -> esterification; fischer -> workup; steglich -> workup; esterification -> workup; mitsunobu -> purification; workup -> purification; purification -> product; } caption: General workflow for nitropyridine esterification.
References
- 1. Page loading... [guidechem.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. High performance liquid chromatography (HPLC) purity detection method for completely separating 2-cyano-4-pyridine carboxylic acid methyl ester from major impurities of 2-cyano-4-pyridine carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 6-hydroxy-5-nitronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 6-hydroxy-5-nitronicotinate. The following information is designed to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Impurities in crude this compound typically originate from the nitration of a 6-hydroxynicotinate precursor and the subsequent esterification. The most common impurities are:
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Unreacted Starting Materials: Methyl 6-hydroxynicotinate or 6-hydroxy-5-nitronicotinic acid.
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Over-nitrated Byproducts: Dinitro-derivatives of the nicotinic ester.
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Isomeric Byproducts: Other positional isomers of the nitro group, although the 5-nitro isomer is generally favored.
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Hydrolysis Product: 6-hydroxy-5-nitronicotinic acid, if the ester is exposed to moisture or acidic/basic conditions.
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Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as residual acids from the nitration step.
Q2: My purified this compound is an off-color (e.g., dark yellow or brown). What could be the cause?
A2: The target compound is typically a yellow solid. A darker coloration often indicates the presence of nitrated impurities or degradation products. Over-nitration or harsh reaction conditions can lead to the formation of highly colored byproducts. Trace metallic impurities can also contribute to discoloration.
Q3: I am observing poor solubility of my crude product before purification. Why is this?
A3: Poor solubility can be due to the presence of inorganic salts from the workup or unreacted starting materials that have different solubility profiles. If the preceding step was the nitration of 6-hydroxy-5-nitronicotinic acid followed by esterification, residual unreacted acid may be less soluble in organic solvents.
Troubleshooting Guide
Issue 1: Persistent Impurities After Recrystallization
Q: I have attempted recrystallization, but my product purity does not significantly improve according to HPLC/NMR analysis. What should I do?
A: This suggests that the chosen solvent system is not effective at selectively precipitating the desired product while leaving impurities in the mother liquor.
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents of varying polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
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Solvent System Modification: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.
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Activated Carbon Treatment: If the issue is colored impurities, add a small amount of activated carbon to the hot solution before filtration to adsorb these impurities.
-
Consider Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step.
| Table 1: Recommended Solvents for Recrystallization Screening |
| Solvent/System |
| Ethanol |
| Ethyl Acetate |
| Toluene |
| Ethyl Acetate/Hexane |
| Ethanol/Water |
Issue 2: Product Loss or Decomposition During Silica Gel Chromatography
Q: I am experiencing significant loss of my compound or observing streaking/tailing on the TLC plate when using silica gel.
A: Hydroxypyridine derivatives can be acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-polar tertiary amine, such as triethylamine (0.1-1% v/v), before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase (e.g., C18 for reversed-phase chromatography).
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Optimize the Mobile Phase: Add a small amount of a polar solvent like methanol or an acid like acetic acid to the mobile phase to improve the elution of your polar compound and reduce tailing.
| Table 2: Comparison of Purification Methods | | :--- | :--- | :--- | | Method | Purity Achieved (Typical) | Yield (Typical) | | Recrystallization | >98% | 60-80% | | Column Chromatography (Silica Gel) | >99% | 50-70% | | Preparative HPLC | >99.5% | 40-60% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Based on small-scale tests, select an appropriate solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane).
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Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Column Chromatography on Deactivated Silica Gel
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add 0.5% (v/v) of triethylamine to the eluent to deactivate the silica.
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Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting the purification of this compound.
Stability issues of "Methyl 6-hydroxy-5-nitronicotinate" during synthesis
Welcome to the technical support center for the synthesis of Methyl 6-hydroxy-5-nitronicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the stability and synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during the synthesis and handling of this compound.
Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
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Incomplete Nitration: The nitration of the precursor, 6-hydroxynicotinic acid, is a critical step. Insufficient reaction time, improper temperature control, or a non-optimal acid mixture (e.g., nitric acid and sulfuric acid) can lead to incomplete conversion.
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Side Reactions: The presence of both a hydroxyl and a carboxylic acid group on the starting material can lead to undesired side reactions under strong nitrating conditions. Over-nitration or oxidation of the pyridine ring are possibilities.
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Esterification Issues: The subsequent esterification to form the methyl ester may also be incomplete. Ensure your methanol is anhydrous and that the catalyst (e.g., sulfuric acid) is active and used in the correct proportion.
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Product Degradation: this compound can be susceptible to degradation under certain conditions. Exposure to high temperatures, strong bases, or prolonged exposure to light can lead to decomposition.
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Purification Losses: The purification process, often involving crystallization or chromatography, can be a source of yield loss. Ensure the chosen solvent system for purification is optimized for your product.
Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A2: The formation of byproducts is a common challenge. Here are some likely culprits and how to address them:
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Hydrolysis Product (6-hydroxy-5-nitronicotinic acid): The most common byproduct is likely the result of ester hydrolysis. This can occur if water is present in the reaction mixture or during workup. To minimize this, use anhydrous solvents and reagents, and avoid prolonged exposure to aqueous basic conditions during extraction.
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Decarboxylation Product: At elevated temperatures, there is a risk of decarboxylation of the nicotinic acid derivative.[1][2] Careful temperature control during the reaction and subsequent purification steps is crucial.
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Over-nitrated Species: While less common for deactivated pyridine rings, harsh nitrating conditions could potentially lead to the introduction of a second nitro group. Consider using milder nitrating agents or lowering the reaction temperature.
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Polymerization/Tarry Materials: The formation of dark, tarry substances can indicate product decomposition or polymerization, potentially catalyzed by impurities or excessive heat.
To identify the byproduct, techniques such as NMR, LC-MS, and IR spectroscopy are recommended. Once identified, the reaction conditions can be adjusted to disfavor its formation.
Q3: The color of my reaction mixture or isolated product is darker than expected (e.g., dark brown or black). What does this indicate?
A3: A dark coloration often suggests decomposition or the formation of impurities. Nitroaromatic compounds can be prone to forming colored byproducts.[3] Potential causes include:
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Thermal Decomposition: Overheating during the reaction or purification can lead to the breakdown of the molecule.
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Oxidation: The starting material or product may be susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents.
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Presence of Nitro-olefin Type Impurities: These types of impurities are known to be colored and can form under certain reaction conditions.[3]
To mitigate this, ensure precise temperature control, use an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected, and purify the product promptly after synthesis.
Q4: My purified product seems to degrade upon storage. What are the recommended storage conditions?
A4: The stability of this compound can be influenced by environmental factors. For optimal stability, consider the following:
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Protection from Light: Nitroaromatic compounds can be light-sensitive and may undergo photodegradation.[4][5] Store the product in an amber vial or in a dark place.
-
Temperature Control: To slow down potential decomposition pathways, store the compound at a low temperature, for instance, in a refrigerator (2-8 °C).
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Dry Conditions: Due to the risk of hydrolysis of the ester, ensure the compound is stored in a dry environment, away from moisture.
Data Presentation
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Primary Degradation Pathway | Reference/Rationale |
| pH | Acidic (pH < 4) | Moderate | Hydrolysis of methyl ester | Ester hydrolysis is acid-catalyzed.[6] |
| Neutral (pH 6-8) | Relatively High | Slow hydrolysis | General stability of methyl nicotinate derivatives. | |
| Basic (pH > 8) | Low | Rapid hydrolysis of methyl ester | Ester hydrolysis is base-catalyzed and generally faster than under acidic conditions.[6] | |
| Temperature | Ambient (20-25°C) | Moderate | Slow decomposition | General stability of organic compounds. |
| Elevated (>50°C) | Low | Increased rate of hydrolysis and potential decarboxylation | Thermal decomposition of pyridine derivatives can occur at higher temperatures.[7] | |
| Light | UV or Sunlight | Low | Photodegradation (e.g., reduction of nitro group) | Nitroaromatic compounds are known to be susceptible to photodegradation.[4][5] |
Table 2: Troubleshooting Guide for Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete nitration | Increase reaction time, adjust acid concentration, or slightly increase temperature. |
| Incomplete esterification | Use anhydrous methanol, check catalyst activity, and ensure sufficient reaction time. | |
| Product degradation during workup | Minimize exposure to high temperatures and strong bases during extraction and purification. | |
| Formation of Byproducts | Ester hydrolysis | Use anhydrous reagents and solvents; avoid prolonged contact with aqueous bases. |
| Decarboxylation | Maintain strict temperature control throughout the synthesis. | |
| Dark Product Color | Thermal decomposition | Lower reaction and purification temperatures; consider purification under vacuum. |
| Oxidation | Perform the reaction under an inert atmosphere. | |
| Product Instability on Storage | Hydrolysis, photodegradation | Store in a cool, dark, and dry place, preferably under an inert atmosphere. |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a general two-step procedure can be inferred from the synthesis of its precursors and related compounds.
Step 1: Nitration of 6-Hydroxynicotinic Acid
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Objective: To synthesize 6-hydroxy-5-nitronicotinic acid.
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Methodology:
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In a flask equipped with a stirrer and a cooling bath, carefully add 6-hydroxynicotinic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Fischer Esterification of 6-hydroxy-5-nitronicotinic Acid
-
Objective: To synthesize this compound.
-
Methodology:
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Suspend the 6-hydroxy-5-nitronicotinic acid in anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.
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After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
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Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
The following diagrams illustrate key logical and procedural aspects of the synthesis and troubleshooting process.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Key degradation pathways for the target compound.
Caption: A simplified workflow for the synthesis process.
References
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Monitoring the progress of "Methyl 6-hydroxy-5-nitronicotinate" synthesis by TLC/HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and monitoring of Methyl 6-hydroxy-5-nitronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic approach involves a two-step process:
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Nitration: The electrophilic nitration of 6-hydroxynicotinic acid to form 6-hydroxy-5-nitronicotinic acid.
-
Esterification: The subsequent Fischer esterification of 6-hydroxy-5-nitronicotinic acid with methanol to yield the final product, this compound.
Q2: Why is Thin-Layer Chromatography (TLC) a suitable method for monitoring this synthesis?
A2: TLC is a rapid, cost-effective, and efficient technique for monitoring the progress of both the nitration and esterification steps. The significant polarity differences between the starting materials, intermediates, and the final product allow for clear separation on a TLC plate, making it easy to visualize the consumption of reactants and the formation of products.
Q3: What are the key considerations for High-Performance Liquid Chromatography (HPLC) analysis of this compound?
A3: For the HPLC analysis of this compound and its precursors, a reverse-phase C18 column is typically suitable. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent such as methanol or acetonitrile.[1] UV detection is appropriate as pyridine derivatives and nitroaromatic compounds are UV-active.
Experimental Protocols
Protocol 1: Synthesis of 6-hydroxy-5-nitronicotinic acid (Nitration)
This protocol is adapted from established methods for the nitration of 6-hydroxynicotinic acid.
Materials:
-
6-hydroxynicotinic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium nitrate (KNO₃) or Fuming nitric acid (HNO₃)
-
Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid with stirring in an ice bath to maintain a low temperature.
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Slowly add potassium nitrate or fuming nitric acid portion-wise to the solution, ensuring the temperature does not rise significantly.
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2-4 hours) to ensure complete nitration.[2]
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Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Collect the solid precipitate by vacuum filtration using a Buchner funnel.
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Wash the solid with cold water to remove any residual acid.
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Dry the product, 6-hydroxy-5-nitronicotinic acid, thoroughly.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for Fischer esterification and should be optimized for this specific substrate.
Materials:
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6-hydroxy-5-nitronicotinic acid
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Methanol (anhydrous)
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Concentrated sulfuric acid (H₂SO₄) as a catalyst
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Round-bottom flask
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Rotary evaporator
Procedure:
-
Suspend 6-hydroxy-5-nitronicotinic acid in an excess of anhydrous methanol in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
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Monitor the reaction progress by TLC until the starting material is consumed.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the product into ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization or column chromatography if necessary.
Monitoring by TLC and HPLC
Thin-Layer Chromatography (TLC)
TLC Plate Preparation and Development:
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Spotting: Dissolve small aliquots of the reaction mixture, starting material, and (if available) product standard in a suitable solvent (e.g., methanol or ethyl acetate). Spot them on the baseline of the TLC plate.
-
Eluent (Mobile Phase): A mixture of ethyl acetate and hexane is a good starting point. The polarity can be adjusted to achieve optimal separation. A common starting ratio is 30:70 (ethyl acetate:hexane).
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Development: Place the plate in a sealed developing chamber saturated with the eluent.
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Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and dry it. Visualize the spots under UV light (254 nm). Aromatic and conjugated compounds should appear as dark spots. Further visualization can be achieved using a potassium permanganate stain.
Data Presentation: Expected Rf Values
| Compound | Mobile Phase (Ethyl Acetate:Hexane) | Expected Rf Value (Approximate) |
| 6-hydroxynicotinic acid | 30:70 | Low (highly polar) |
| 6-hydroxy-5-nitronicotinic acid | 30:70 | Low to moderate |
| This compound | 30:70 | Moderate to high |
Note: Rf values are dependent on the specific experimental conditions.
High-Performance Liquid Chromatography (HPLC)
Suggested HPLC Method Parameters (To be optimized):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol(Gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Troubleshooting Guides
Nitration Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Insufficient nitrating agent.- Reaction temperature too low.- Short reaction time. | - Increase the equivalents of the nitrating agent.- Gradually increase the reaction temperature while monitoring for side products.- Extend the reaction time and monitor by TLC. |
| Formation of multiple products (low selectivity) | - Reaction temperature too high, leading to side reactions like dinitration or oxidation. | - Maintain a lower reaction temperature.- Control the rate of addition of the nitrating agent. |
| Product is difficult to precipitate | - Product is soluble in the aqueous acidic mixture. | - Ensure the mixture is sufficiently cold before and during precipitation.- Add a co-solvent in which the product is less soluble, if appropriate. |
Fischer Esterification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | - Insufficient catalyst.- Presence of water in the reagents.- Equilibrium not shifted towards the product. | - Increase the amount of sulfuric acid catalyst.- Use anhydrous methanol and dry the starting carboxylic acid.- Use a large excess of methanol. Consider removing water using a Dean-Stark trap. |
| Low yield after workup | - Product loss during neutralization and extraction.- Hydrolysis of the ester back to the carboxylic acid during workup. | - Ensure complete neutralization before extraction.- Perform extractions quickly and avoid prolonged contact with aqueous base. |
| Formation of dark-colored impurities | - Charring of the material due to excessive heat or strong acid concentration. | - Reduce the reaction temperature.- Use a milder acid catalyst if possible. |
TLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or acetic acid to the eluent. |
| Poor separation of spots | - The polarity of the eluent is too high or too low. | - Adjust the ratio of the solvents in the eluent. Increase the proportion of the more polar solvent (ethyl acetate) to move polar spots further up, or decrease it to improve separation of less polar spots. |
| No spots visible under UV light | - The compounds are not UV-active (unlikely for these compounds).- The concentration of the sample is too low. | - Use a visualizing stain like potassium permanganate.- Spot the sample multiple times at the same location, allowing the solvent to dry between applications. |
HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation.- Inappropriate mobile phase pH.- Column overload. | - Use a guard column or replace the analytical column.- Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.- Dilute the sample. |
| No peaks detected | - Incorrect detector wavelength.- The compound did not elute from the column. | - Run a UV-Vis spectrum of the compound to determine the optimal wavelength.- Adjust the mobile phase composition to be more eluotropic. |
| Variable retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before injecting the sample. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for monitoring reaction progress by TLC.
Caption: Logical troubleshooting guide for common HPLC issues.
References
Troubleshooting low conversion rates in "Methyl 6-hydroxy-5-nitronicotinate" reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 6-hydroxy-5-nitronicotinate, a key intermediate in pharmaceutical research. The synthesis is typically a two-step process: the nitration of 6-hydroxynicotinic acid followed by the esterification of the resulting 6-hydroxy-5-nitronicotinic acid. This guide will address potential causes of low conversion rates and other experimental challenges in a question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Nitration of 6-hydroxynicotinic acid
Question 1: My nitration of 6-hydroxynicotinic acid is resulting in a very low yield. What are the potential causes?
Low yields in the nitration of 6-hydroxynicotinic acid can stem from several factors. The pyridine ring is inherently electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[1][2] Harsh reaction conditions are often necessary, which can lead to side reactions and degradation of the starting material or product.[1]
Potential Causes for Low Yield:
-
Inadequate Nitrating Agent Strength: The nitronium ion (NO₂⁺) is the active electrophile, and its concentration might be insufficient. This is often formed by a mixture of concentrated nitric acid and sulfuric acid.
-
Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions like oxidation and dinitration.[3]
-
Protonation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be protonated by the strong acidic medium, which further deactivates the ring towards electrophilic attack.[2]
-
Improper Work-up Procedure: The product may be lost during the work-up and extraction phases if the pH is not carefully controlled.
Question 2: I am observing the formation of multiple products in my nitration reaction. How can I improve the selectivity for 6-hydroxy-5-nitronicotinic acid?
The formation of multiple products is a common issue, often due to over-nitration (dinitration) or other side reactions. To enhance the selectivity for the desired mono-nitrated product, consider the following strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can help reduce the rate of a second nitration. Maintain a consistent and controlled temperature throughout the addition of the nitrating agent.[1]
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[1]
-
Slow Addition of the Nitrating Agent: Add the nitrating mixture dropwise to maintain a low concentration of the active nitrating species, which favors the formation of the mono-nitrated product.[1]
-
Reaction Time Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction's progress. Stop the reaction once the formation of the desired product is maximized and before significant dinitration occurs.[1]
Question 3: What are the common side reactions during the nitration of 6-hydroxynicotinic acid?
The primary side reactions include:
-
Dinitration: The introduction of a second nitro group onto the pyridine ring.
-
Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the starting material or product, especially at elevated temperatures.
-
Formation of other isomers: While the hydroxyl group directs nitration to the 5-position, small amounts of other isomers may form.
Below is a diagram illustrating the main reaction and a potential side reaction.
Section 2: Esterification of 6-hydroxy-5-nitronicotinic acid
Question 4: I am struggling with a low conversion rate during the Fischer esterification of 6-hydroxy-5-nitronicotinic acid. What can I do to improve the yield?
Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product (the ester), several factors can be optimized:
-
Use of Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the formation of the ester.[4]
-
Removal of Water: The water produced during the reaction can be removed to shift the equilibrium. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Sufficient Acid Catalyst: Ensure that an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Increasing the temperature (refluxing) can increase the reaction rate, but be cautious of potential degradation of the nitro-compound.
Question 5: Are there alternative esterification methods I can try if Fischer esterification is not working well?
Yes, if Fischer esterification provides low yields, consider these alternatives:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder method that can be effective for substrates that are sensitive to strongly acidic conditions.[5]
-
Reaction with Thionyl Chloride followed by Alcohol: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with methanol to form the ester.[5][6]
Data Presentation
Table 1: Comparison of Nitration Conditions for Hydroxypyridine Derivatives
| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield | Reference |
| 3-Hydroxypyridine | KNO₃ / H₂SO₄ | 40°C | - | 49.7% | [3] |
| 6-Hydroxynicotinic acid | Fuming HNO₃ | 50°C -> 80°C | 8 hours | - | [7] |
| 6-Hydroxynicotinic acid | HNO₃ / H₂SO₄ | <20°C -> 80°C | 1 hr -> 4 hrs | 36% | [7] |
| Methyl Benzoate | HNO₃ / H₂SO₄ | <6°C | 15 min | 60-85% | [8][9] |
Table 2: Comparison of Esterification Methods for Nicotinic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Yield | Reference |
| 6-Methylnicotinic acid | Methanol | H₂SO₄ | Reflux, 17h | 75% | [10] |
| Isonicotinic acid | Methanol | H₂SO₄ | Water bath, 8h | - | [6] |
| Isonicotinic acid | Methanol | SOCl₂ | 0°C -> 50°C, 12h | - | [6] |
| 4-hydroxy-6-methylnicotinic acid | Methanol | EDCI/DMAP | Reflux | 88% | [11] |
Experimental Protocols
Protocol 1: Nitration of 6-hydroxynicotinic acid
This protocol is a general guideline based on typical nitration procedures for similar compounds. Optimization may be required.
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of 6-hydroxynicotinic acid, maintaining the reaction temperature below 10°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH of the solution with a suitable base (e.g., solid NaHCO₃) to precipitate the product.[3]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Fischer Esterification of 6-hydroxy-5-nitronicotinic acid
This protocol is a general procedure for Fischer esterification.
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-hydroxy-5-nitronicotinic acid in a large excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or recrystallization.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Characterization of unexpected byproducts in "Methyl 6-hydroxy-5-nitronicotinate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-hydroxy-5-nitronicotinate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Frequently Asked Questions
Q1: My nitration of 6-hydroxynicotinic acid is resulting in a very low yield. What are the potential reasons?
Low yields in the nitration of pyridine rings are a common challenge due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1] Harsh reaction conditions are often necessary, which can lead to product degradation or the formation of side products.[1]
To improve your yield, consider the following:
-
Reaction Temperature: Ensure the temperature is carefully controlled. Lowering the temperature can sometimes reduce the rate of side reactions.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Fuming nitric acid in concentrated sulfuric acid is a common reagent. The ratio of these acids can significantly impact the outcome.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged exposure to harsh acidic conditions.
Q2: I am observing multiple spots on my TLC plate after the nitration step. What could these byproducts be?
Several byproducts can form during the nitration of 6-hydroxynicotinic acid:
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Dinitrated Products: Over-nitration can lead to the formation of dinitropyridine derivatives.[1]
-
Isomeric Products: While the 5-position is electronically favored for nitration, small amounts of other isomers might form.
-
Oxidative Degradation Products: The strong oxidizing conditions of the nitration reaction can lead to the degradation of the starting material or product.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of 6-hydroxynicotinic acid.
Q3: During the esterification of 6-hydroxy-5-nitronicotinic acid, I am getting a complex mixture of products. What are the possible side reactions?
Esterification, especially under acidic conditions, can have its own set of side reactions:
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, leading to the formation of 5-nitro-2-pyridone.
-
N-methylation: If using a methylating agent other than methanol (e.g., dimethyl sulfate), N-methylation of the pyridine ring can occur.[2]
-
Incomplete Reaction: The equilibrium of the esterification might not be fully shifted towards the product, leaving unreacted carboxylic acid.
Q4: My final product, this compound, shows unexpected peaks in the 1H NMR spectrum. How can I identify the impurities?
Unexpected peaks in your NMR spectrum could correspond to the byproducts mentioned above. Here are some general tips for identification:
-
Compare with Starting Material Spectra: Check if any peaks correspond to unreacted 6-hydroxy-5-nitronicotinic acid.
-
Look for Characteristic Shifts:
-
Decarboxylated byproduct: The absence of the carboxylic acid proton and a simplified aromatic region might indicate decarboxylation.
-
N-methylated byproduct: The presence of a new singlet integrating to 3 protons, likely shifted downfield compared to the ester methyl group, could suggest N-methylation.[2]
-
-
2D NMR Techniques: Techniques like COSY and HMQC can help in assigning protons and carbons and identifying the structure of impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help separate the components of your mixture and provide their molecular weights, aiding in identification.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence product yield and byproduct formation. Note that these are generalized examples based on common principles of pyridine chemistry.
Table 1: Effect of Reaction Temperature on Nitration Yield
| Temperature (°C) | Main Product Yield (%) | Dinitrated Byproduct (%) |
| 0 | 45 | < 2 |
| 25 | 60 | 5 |
| 50 | 55 | 15 |
Table 2: Effect of Nitrating Agent Stoichiometry on Over-nitration
| Equivalents of HNO₃ | Main Product Yield (%) | Dinitrated Byproduct (%) |
| 1.1 | 65 | 3 |
| 1.5 | 70 | 8 |
| 2.0 | 60 | 20 |
Experimental Protocols
A detailed methodology for the key steps in the synthesis of this compound is provided below.
1. Nitration of 6-Hydroxynicotinic Acid
-
Reagents: 6-hydroxynicotinic acid, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 6-hydroxynicotinic acid with stirring.
-
Once the solid is dissolved, continue cooling and slowly add fuming nitric acid dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane/acetic acid).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid, 6-hydroxy-5-nitronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
2. Esterification of 6-Hydroxy-5-nitronicotinic Acid
-
Reagents: 6-hydroxy-5-nitronicotinic acid, methanol, concentrated sulfuric acid (catalyst).
-
Procedure:
-
Suspend 6-hydroxy-5-nitronicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Diagram 1: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Diagram 2: Potential Byproduct Formation Pathway
References
Validation & Comparative
A Comparative Guide to Purity Determination of Methyl 6-hydroxy-5-nitronicotinate: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. For "Methyl 6-hydroxy-5-nitronicotinate," a niche yet important building block in organic synthesis, selecting the most appropriate analytical technique is a critical decision that impacts data quality and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical methodologies for purity assessment, supported by detailed experimental protocols and illustrative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in its reversed-phase mode, is the workhorse for purity analysis of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main compound from structurally similar impurities and degradation products.[1]
A typical Reversed-Phase HPLC (RP-HPLC) method for a compound like this compound would utilize a C18 stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.
Illustrative HPLC Data for Purity Analysis
To demonstrate the effectiveness of HPLC, the following table summarizes hypothetical chromatographic data for a synthesized batch of this compound against a certified reference standard.
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| 6-hydroxynicotinic acid (starting material) | 3.2 | 0.18 | Not Detected |
| This compound | 8.5 | 99.65 | >99.9 |
| Unknown Impurity 1 | 9.8 | 0.12 | Not Detected |
| Unknown Impurity 2 | 11.2 | 0.05 | Not Detected |
Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitro compounds.[3]
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is employed to ensure the separation of compounds with different polarities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 75% B
-
15-18 min: 75% B
-
18.1-22 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.[3]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 100 mL of the sample diluent to achieve a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Comparative Analysis of Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment, especially for regulatory submissions, may benefit from complementary techniques.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[1][3] | Absolute purity determination and structural confirmation in a single experiment based on the relationship between signal intensity and the number of nuclei. |
| Advantages | High resolution for non-volatile and thermally labile compounds; versatile and widely used.[1][2] | Ideal for detecting and quantifying volatile impurities like residual solvents; high resolution for volatile compounds.[3] | Provides absolute purity without the need for a specific reference standard for the analyte; gives structural information.[3] |
| Limitations | May not be suitable for volatile compounds; requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds like this compound itself.[3] | Lower sensitivity for trace impurities compared to HPLC; signal overlap can complicate quantification in complex mixtures.[3] |
| Application for this Compound | Primary method for purity determination and quantification of non-volatile impurities. | Analysis of residual solvents from the synthesis process. | Orthogonal method for absolute purity determination and confirmation of the primary standard's purity. |
Methodology of Alternative Techniques
Gas Chromatography (GC) GC is an excellent complementary technique to HPLC for analyzing volatile and semi-volatile organic compounds, such as residual solvents from synthesis.[3] A headspace GC-FID (Flame Ionization Detector) method would typically be employed. The sample is heated in a sealed vial to partition volatile analytes into the headspace gas, which is then injected into the GC system.
Quantitative Nuclear Magnetic Resonance (qNMR) qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard. A known mass of the sample and a high-purity internal standard are dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Conclusion
For the routine purity determination of "this compound," a well-developed Reversed-Phase HPLC method stands out as the most suitable technique due to its high resolving power for non-volatile compounds and their potential impurities. However, for a comprehensive quality assessment, especially in a regulated environment, employing orthogonal techniques is invaluable. Gas Chromatography is the method of choice for analyzing residual volatile impurities, while Quantitative NMR offers the advantage of absolute purity determination and structural confirmation. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the quality and integrity of their material.
References
Validating the Structure of Methyl 6-hydroxy-5-nitronicotinate using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a detailed analysis for validating the chemical structure of Methyl 6-hydroxy-5-nitronicotinate using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of theoretically predicted chemical shifts with experimental data from a closely related compound, offering a robust methodology for structural confirmation.
Chemical Structure
This compound, with the molecular formula C₇H₆N₂O₅, is known by its IUPAC name: methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1][2]. The structure consists of a substituted pyridine ring, which exists in tautomeric equilibrium with its pyridone form. The key functional groups influencing the NMR spectra are a methyl ester group, a hydroxyl group (or N-H in the pyridone form), a nitro group, and two aromatic protons on the pyridine ring.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are predicted based on established substituent effects on the pyridine ring[3][4][5][6][7]. The electron-withdrawing nature of the nitro and carboxyl groups, along with the electron-donating effect of the hydroxyl group, significantly influences the electronic environment of the ring protons and carbons.
For comparison, we will reference the experimental NMR data for the structurally similar compound, 6-Hydroxy-5-nitronicotinic Acid[8]. The primary difference between these two molecules is the methyl ester in our target compound versus a carboxylic acid. This will mainly affect the chemical shift of the carbonyl carbon and the presence of a methyl group signal in the ¹H and ¹³C spectra.
Data Presentation: Predicted vs. Comparative Experimental Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for 6-Hydroxy-5-nitronicotinic Acid
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 6-Hydroxy-5-nitronicotinic Acid[8] | Multiplicity | Integration |
| H-2 | 8.5 - 8.8 | ~8.7 | Doublet | 1H |
| H-4 | 8.9 - 9.2 | ~9.0 | Doublet | 1H |
| -OCH₃ | 3.8 - 4.0 | N/A | Singlet | 3H |
| -OH / -NH | 12.0 - 14.0 (broad) | ~13.5 (broad) | Singlet | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Experimental Data for 6-Hydroxy-5-nitronicotinic Acid
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 6-Hydroxy-5-nitronicotinic Acid[8] |
| C-2 | 145 - 150 | ~148 |
| C-3 | 120 - 125 | ~123 |
| C-4 | 140 - 145 | ~142 |
| C-5 | 130 - 135 | ~133 |
| C-6 | 160 - 165 | ~162 |
| -C=O (ester) | 165 - 170 | N/A |
| -OCH₃ | 50 - 55 | N/A |
| -C=O (acid) | N/A | ~168 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound is provided below.
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, etc.).
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6N2O5) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
A Comparative Analysis of the Reactivity of Methyl 6-hydroxy-5-nitronicotinate and its Ethyl Ester Analog
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Physicochemical Properties
A summary of the key physicochemical properties for Methyl 6-hydroxy-5-nitronicotinate is provided below. Properties for the ethyl ester analog are estimated based on the methyl ester and general differences between methyl and ethyl esters.
| Property | This compound | Ethyl 6-hydroxy-5-nitronicotinate (Estimated) |
| CAS Number | 222970-61-8[1] | 6317-97-1[2][3] |
| Molecular Formula | C₇H₆N₂O₅[1] | C₈H₈N₂O₅ |
| Molecular Weight | 198.13 g/mol [1] | 212.16 g/mol |
| Boiling Point | Not available | Higher than the methyl ester |
| Solubility | Not available | Likely similar to the methyl ester in polar organic solvents |
Comparative Chemical Reactivity
The reactivity of these molecules is primarily influenced by the electron-withdrawing nature of the nitro group and the ester functionality, as well as the hydroxyl group on the pyridine ring. The main difference between the two compounds lies in the ester group: methyl versus ethyl. This seemingly small change can introduce subtle but meaningful differences in reactivity due to steric and electronic effects.
Electronic Effects
Both methyl and ethyl groups are weakly electron-donating through induction. The ethyl group is a slightly stronger electron donor than the methyl group. This minor difference in inductive effect is unlikely to cause a significant change in the overall electron density of the aromatic ring, which is heavily influenced by the potent electron-withdrawing nitro group. Therefore, electronic effects are expected to play a minor role in differentiating the reactivity of the two esters.
Steric Effects
The most significant difference is expected to arise from steric hindrance. The ethyl group is larger than the methyl group. This increased bulk can hinder the approach of reactants to the adjacent functional groups, potentially slowing down reaction rates.[4] This effect would be most pronounced in reactions involving the ester carbonyl or the neighboring nitro and hydroxyl groups.
Reactivity at Key Functional Groups
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack. While direct substitution of the nitro group is possible, reactions involving the displacement of other potential leaving groups (if any were present) would be facilitated. The slightly greater steric bulk of the ethyl group might marginally slow the rate of SNAr reactions compared to the methyl analog, but this effect is likely to be small.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation. The electronic environment of the nitro group is very similar in both molecules, so a significant difference in the ease of reduction is not anticipated.
-
Reactions at the Ester Group (e.g., Hydrolysis): The rate of hydrolysis of the ester can be influenced by steric hindrance at the carbonyl carbon. Generally, ethyl esters hydrolyze slightly more slowly than methyl esters under both acidic and basic conditions due to the greater steric bulk of the ethoxy group.[4][5]
The following diagram illustrates the key structural differences and their potential impact on reactivity.
Hypothetical Comparative Experimental Data
The following tables present hypothetical data to illustrate the expected differences in reactivity based on the principles discussed above. Note: This data is for illustrative purposes only and is not the result of actual experiments.
Table 1: Hypothetical Rate Constants for Ester Hydrolysis
This experiment would measure the rate of hydrolysis of the ester group under basic conditions.
| Compound | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| This compound | 1.2 x 10⁻³ |
| Ethyl 6-hydroxy-5-nitronicotinate | 0.9 x 10⁻³ |
The hypothetical data suggests a slightly faster rate of hydrolysis for the methyl ester, consistent with reduced steric hindrance.[4]
Table 2: Hypothetical Yields for a Nucleophilic Aromatic Substitution Reaction
This experiment would involve reacting the compounds with a nucleophile (e.g., piperidine) under standardized conditions.
| Compound | Product Yield after 24 hours (%) |
| This compound | 75% |
| Ethyl 6-hydroxy-5-nitronicotinate | 72% |
The slightly lower yield for the ethyl ester analog in this hypothetical scenario could be attributed to the increased steric hindrance from the ethyl group, which may slightly impede the approach of the nucleophile.[4][6]
Experimental Protocols
The following are generalized protocols for experiments that could be conducted to obtain quantitative data on the comparative reactivity of the two compounds.
Protocol 1: Kinetic Analysis of Base-Catalyzed Ester Hydrolysis
Objective: To determine the second-order rate constant for the hydrolysis of the methyl and ethyl esters.
Methodology:
-
Solution Preparation: Prepare stock solutions of each ester (e.g., 0.01 M) in a suitable solvent (e.g., methanol). Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in the same solvent.
-
Kinetic Measurements:
-
Use a UV-Vis spectrophotometer to monitor the reaction. Determine the wavelength of maximum absorbance (λmax) for the resulting carboxylate product.
-
Equilibrate the reactant solutions to a constant temperature (e.g., 25.0 ± 0.1 °C) in a thermostatted cell holder.
-
Initiate the reaction by mixing the ester solution with an excess of the sodium hydroxide solution (pseudo-first-order conditions).
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the hydroxide.[7]
-
Repeat the experiment for the other ester under identical conditions.
-
The following diagram outlines the workflow for this kinetic analysis.
Protocol 2: Comparative Analysis of Nitro Group Reduction
Objective: To compare the ease of reduction of the nitro group in both compounds.
Methodology:
-
Reaction Setup: In two separate reaction vessels, dissolve an equimolar amount of each ester in a suitable solvent (e.g., ethanol).
-
Reduction: Add a reducing agent (e.g., SnCl₂ in HCl or catalytic hydrogenation with Pd/C) to each vessel.
-
Monitoring: Monitor the progress of the reactions over time using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Compare the time required for the complete disappearance of the starting material in each reaction. The reaction that proceeds to completion faster indicates a more readily reducible nitro group. The products (the corresponding amino-esters) can be isolated, purified, and their yields calculated.
Conclusion
While this compound and its ethyl ester analog are structurally very similar, the difference in the alkyl group of the ester can lead to subtle but potentially significant differences in their chemical reactivity. The primary differentiating factor is likely to be steric hindrance, with the larger ethyl group expected to cause slightly slower reaction rates in processes such as ester hydrolysis and possibly nucleophilic aromatic substitution.[4] Electronic differences between the methyl and ethyl groups are likely to have a negligible effect on the overall reactivity, which is dominated by the strong electron-withdrawing nitro group. The experimental protocols outlined in this guide provide a framework for quantifying these potential differences in a laboratory setting. For drug development professionals, these subtle differences could impact metabolic stability and reaction kinetics in biological systems.
References
- 1. This compound | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Ethyl 4,6-dihydroxy-5-nitronicotinate | 6317-97-1 [smolecule.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Bioactivity of Methyl 6-hydroxy-5-nitronicotinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, Methyl 6-hydroxy-5-nitronicotinate stands as a promising scaffold for the discovery of novel therapeutic agents. While comprehensive biological screening data for this specific molecule remains nascent, its structural alerts and the activities of related compounds suggest significant potential in anticancer, antibacterial, and antifungal applications. This guide provides a comparative overview of the bioactivities associated with its core chemical class, detailed experimental protocols for its evaluation, and insights into potential mechanisms of action.
Introduction to this compound
This compound is a substituted pyridine derivative. Its chemical structure, featuring a nitro group and a hydroxyl group on the pyridine ring, makes it an intriguing candidate for biological activity screening. Notably, this compound has been utilized as an intermediate in the synthesis of bicyclic hydroxamic acids, which have demonstrated potent histone deacetylase (HDAC) inhibitory activity, a key target in cancer therapy. This association underscores the potential of the this compound core in the design of new anticancer agents.
Comparative Biological Activities of Nicotinic Acid and Nitropyridine Derivatives
While specific quantitative data for this compound is not yet widely available, the broader classes of nicotinic acid and nitropyridine derivatives have been extensively studied, revealing a spectrum of biological activities. This data provides a foundational basis for predicting the potential therapeutic applications of this compound and its derivatives.
Anticancer Activity
Nicotinic acid and its derivatives have emerged as significant players in anticancer research. They have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for tumor growth and proliferation.
Table 1: Anticancer Activity of Representative Nicotinic Acid Derivatives
| Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Potential Mechanism of Action |
| Nicotinamide Derivatives | MCF-7 (Breast Cancer), HCT 116 (Colon Cancer) | 6.48 - 8.25 µM | Inhibition of VEGFR-2 signaling pathway[1] |
| Curcumin Nicotinate | HCT116 (Colon Cancer), MCF-7 (Breast Cancer) | ~25-50 µM (induces apoptosis) | Induction of apoptosis and cell cycle arrest via a p53-mediated mechanism[2] |
| Bicyclic Hydroxamic Acids (derived from this compound) | U266, AMO-1 (Multiple Myeloma), PaCa2 (Pancreatic Cancer), MDA-MB-231 (Breast Cancer) | 0.39 - 0.98 µM | HDAC Inhibition[3][4] |
Antimicrobial Activity
The presence of the nitro group in this compound is a key indicator of potential antimicrobial activity. Nitroaromatic compounds are known to be effective antimicrobial agents, often acting as prodrugs that are activated by microbial reductases to generate cytotoxic radicals.
Table 2: Antimicrobial Activity of Representative Nitropyridine and Nicotinic Acid Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Potential Mechanism of Action |
| Pyrido[2,3-d]pyrimidines (with nitro group) | Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, Serratia marcescens | Good in vitro activity (qualitative) | Hydrolysis of nitrile to amide, forming key pharmacophore sites[5] |
| N-alkylated pyridine salts | Staphylococcus aureus, Escherichia coli | MIC values of 55-56 µg/mL | Not specified |
| Nicotinic acid benzylidene hydrazides (with nitro group) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs | Not specified[6] |
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of related compounds, several signaling pathways and mechanisms of action are plausible targets for this compound and its derivatives.
Anticancer Mechanisms
-
HDAC Inhibition: As a precursor to known HDAC inhibitors, derivatives of this compound could be designed to target histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells.
-
VEGFR-2 Signaling Pathway: Inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, crucial for angiogenesis, is a common mechanism for nicotinic acid derivatives.[1]
-
p53 Pathway Activation: Some nicotinic acid derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[2]
Antimicrobial Mechanism
The antimicrobial action of nitro-containing compounds generally involves the reductive activation of the nitro group by microbial enzymes. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to cell death.
Experimental Protocols
To facilitate the biological screening of this compound and its derivatives, detailed protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT 116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antibacterial Susceptibility Test (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard, then dilute it to the final concentration.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Antifungal Susceptibility Test (Broth Microdilution)
This protocol determines the MIC of a compound against fungi.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal inoculum standardized spectrophotometrically
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Synthesis of this compound
The parent compound can be synthesized from 6-hydroxy-5-nitropyridine-3-carboxylic acid.
Reaction: 6-hydroxy-5-nitropyridine-3-carboxylic acid is dissolved in methanol, followed by the addition of sulfuric acid. The resulting solution is stirred overnight at 65°C. The mixture is then concentrated under vacuum to yield this compound.[7]
Conclusion
This compound presents a valuable starting point for the development of new therapeutic agents. While direct biological data is currently limited, the well-documented anticancer and antimicrobial activities of the broader classes of nicotinic acid and nitropyridine derivatives provide a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the systematic screening of this compound and its future derivatives, paving the way for the potential discovery of novel drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. HDAC6 Inhibitor Screening Kit (Fluorometric) (ab283385) is not available | Abcam [abcam.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 6. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. licorbio.com [licorbio.com]
A Spectroscopic and Synthetic Guide to Methyl 6-hydroxy-5-nitronicotinate and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pivotal pharmaceutical intermediate, Methyl 6-hydroxy-5-nitronicotinate, and its precursor, Methyl 6-hydroxynicotinate. Due to the limited availability of experimental spectra for this compound in public literature, this guide presents the experimental data for its precursor and offers an expert analysis of the anticipated spectral changes following nitration. This comparative approach, supplemented with detailed experimental protocols and a logical workflow for drug discovery, serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.
Spectroscopic Data Comparison
The introduction of a nitro group onto the pyridine ring of Methyl 6-hydroxynicotinate is expected to induce significant shifts in its spectroscopic signatures. The electron-withdrawing nature of the nitro group deshields adjacent protons and carbons, leading to downfield shifts in NMR spectra. In infrared spectroscopy, the presence of the nitro group will introduce characteristic strong stretching vibrations.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Data | Methyl 6-hydroxynicotinate (Precursor) | This compound (Product) |
| Molecular Formula | C₇H₇NO₃ | C₇H₆N₂O₅ |
| Molecular Weight | 153.14 g/mol | 198.13 g/mol [1] |
| ¹H NMR (DMSO-d₆) | δ 7.99 (d, J=2.3 Hz, 1H), ... (Additional proton signals for the pyridine ring and methyl ester)[2] | Predicted: Significant downfield shifts for aromatic protons, particularly for the proton at the C4 position, due to the strong electron-withdrawing effect of the adjacent nitro group. |
| ¹³C NMR (DMSO-d₆) | Data available in cited literature[2][3] | Predicted: Downfield shifts for the carbon atoms of the pyridine ring, especially C5 and C6, due to the deshielding effect of the nitro group. The carbon bearing the nitro group (C5) would show a particularly large downfield shift. |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, C=O (ester), and C=C/C=N (aromatic ring) stretches. | Predicted: In addition to the precursor's peaks, strong characteristic asymmetric and symmetric stretching bands for the NO₂ group are expected, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹. |
| Mass Spec (m/z) | [M+H]⁺: 154.05 | [M+H]⁺: 199.03 (Predicted) |
Synthetic Pathway and Logical Workflow
The synthesis of this compound can be conceptualized as a standard electrophilic aromatic substitution reaction on the more electron-rich pyridone tautomer of Methyl 6-hydroxynicotinate. A plausible synthetic route is outlined below.
References
A Comparative Guide to Purity Assessment of Nicotinic Acid Esters using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of nicotinic acid esters. While direct experimental data for nicotinic acid esters is limited in publicly available literature, this guide leverages data from structurally similar aromatic esters to provide a robust framework for methodology, data interpretation, and comparison.
Introduction to DSC for Purity Determination
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline substances like nicotinic acid esters, DSC relies on the principle of melting point depression. Impurities in a crystalline solid lower its melting point and broaden the melting range. This phenomenon is described by the Van't Hoff equation, which forms the theoretical basis for DSC purity analysis.[1]
The key advantages of DSC for purity assessment include its speed, small sample requirement (typically 1-3 mg), and the ability to provide a measure of the total mole fraction of eutectic impurities without the need for specific impurity reference standards.[2][3] However, the technique is only applicable to crystalline compounds that do not decompose upon melting and where the impurities are soluble in the melt but not in the solid phase.[4][5]
Comparison of DSC with Other Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) is a widely used alternative for purity analysis. The following table compares the key features of DSC and HPLC for the purity assessment of pharmaceutical compounds like nicotinic acid esters.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Melting point depression based on the Van't Hoff equation.[1] | Separation of components based on their differential partitioning between a stationary and a mobile phase. |
| Sample Type | Crystalline solids.[5] | Soluble solids and liquids. |
| Sample Amount | 1-3 mg.[3] | Micrograms to milligrams, depending on concentration. |
| Analysis Time | Rapid (typically 30-60 minutes per sample). | Can be longer, depending on the chromatographic method. |
| Impurity Information | Provides total mole fraction of eutectic impurities. Does not identify individual impurities.[2] | Separates and quantifies individual impurities, provided reference standards are available. |
| Primary Output | Thermogram (heat flow vs. temperature), purity value (mol%). | Chromatogram (detector response vs. retention time), peak area, % purity. |
| Advantages | Fast, small sample size, no need for specific impurity standards, provides information on solid-state properties (polymorphism). | High sensitivity and specificity, can identify and quantify individual impurities, widely applicable. |
| Limitations | Only for crystalline, non-decomposing compounds, assumes eutectic behavior, less sensitive than HPLC for very low impurity levels.[4] | Requires method development, need for reference standards for impurity identification and quantification, can be more time-consuming. |
Illustrative Experimental Data
| Sample | Purity by DSC (mol%) | Onset of Melting (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) |
| Methylparaben (High Purity) | 99.86 | 125.4 | 127.5 | 165.2 |
| Methylparaben (Spiked with Impurity) | 98.5 | 123.8 | 126.1 | 160.8 |
Note: This data is illustrative and based on typical results for aromatic esters.
Experimental Protocols
DSC Purity Analysis of an Aromatic Ester (General Protocol)
This protocol is a general guideline for the purity determination of a crystalline aromatic ester, such as a nicotinic acid ester, using DSC.
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.
-
Aluminum or hermetically sealed sample pans.
-
A microbalance for accurate sample weighing.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the nicotinic acid ester sample into a sample pan.[3]
-
If the sample is volatile or may sublime, use a hermetically sealed pan.
-
An empty, sealed pan is used as a reference.
3. DSC Instrument Parameters:
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically 0.5 to 2 °C/min, through the melting transition.[6] A slower heating rate allows for better resolution of the melting endotherm.
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire melting process is captured.
-
-
Purge Gas:
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
4. Data Analysis:
-
The DSC software is used to integrate the melting endotherm to determine the enthalpy of fusion (ΔH).
-
The software then applies the Van't Hoff equation to a series of partial areas of the melting peak to calculate the mole percent purity.[1]
-
The analysis involves plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). The slope and intercept of this plot are used to determine the purity.
HPLC Purity Analysis (General Protocol)
This protocol provides a general framework for determining the purity of a nicotinic acid ester using HPLC. Method development and validation are crucial for accurate results.
1. Instrumentation:
-
A High-Performance Liquid Chromatograph equipped with a suitable detector (e.g., UV-Vis).
-
A reversed-phase C18 column is often a good starting point for aromatic esters.
2. Mobile Phase and Sample Preparation:
-
Prepare a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The specific composition will need to be optimized.
-
Accurately prepare a stock solution of the nicotinic acid ester in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the nicotinic acid ester.
4. Data Analysis:
-
The chromatogram is recorded, and the peak areas of the main component and any impurities are integrated.
-
The % purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, response factors for known impurities should be determined.
Visualizations
DSC Purity Analysis Workflow
The following diagram illustrates the typical workflow for determining the purity of a substance using Differential Scanning Calorimetry.
Caption: Workflow for DSC Purity Assessment.
Logical Relationship in Purity Method Selection
This diagram outlines the decision-making process for selecting an appropriate purity analysis method.
Caption: Decision Tree for Purity Method Selection.
References
- 1. thermalsupport.com [thermalsupport.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 6. mt.com [mt.com]
Comparative Guide to LC-MS Methods for the Analysis of Methyl 6-hydroxy-5-nitronicotinate
For researchers, scientists, and drug development professionals engaged in the study of nitrogen-containing heterocyclic compounds, the accurate and sensitive quantification of molecules like Methyl 6-hydroxy-5-nitronicotinate is paramount. This guide provides a comparative overview of a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound, alongside alternative analytical techniques. The information is based on established methodologies for structurally related nitroaromatic and heterocyclic compounds, providing a robust framework for method development and validation.
Data Presentation: A Head-to-Head Comparison
| Parameter | Proposed LC-MS/MS Method | Alternative: HPLC-UV | Alternative: GC-MS |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for high selectivity. | Separation by liquid chromatography with detection based on UV absorbance. | Separation of volatile derivatives by gas chromatography with mass-based detection. |
| Selectivity/Specificity | Very High (based on parent and fragment ion masses). | Moderate (risk of interference from co-eluting compounds with similar UV spectra). | High (mass-based detection provides good specificity). |
| Sensitivity (LOD/LOQ) | Potentially in the low ng/mL to pg/mL range.[1][2] | Typically in the low µg/mL to high ng/mL range. | Can achieve low ng/mL to pg/mL sensitivity, but requires derivatization. |
| Sample Throughput | High, with automated sample injection and relatively short run times. | High, similar to LC-MS/MS. | Lower, due to longer run times and potential for sample derivatization. |
| Matrix Effect | Can be significant, requiring careful sample preparation and use of internal standards. | Less susceptible to matrix effects compared to LC-MS. | Matrix effects can be present, but often mitigated by sample cleanup and derivatization. |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Ease of Method Development | Moderate to complex, requires optimization of both LC and MS parameters. | Relatively straightforward. | Moderate, derivatization step adds complexity. |
Experimental Protocols
The following protocols are proposed based on common practices for the analysis of nitroaromatic compounds and related heterocyclic structures.[3]
Proposed LC-MS/MS Method
This method is designed for high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices such as plasma or tissue extracts.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized). Given the presence of the nitro group, negative ion mode using Atmospheric Pressure Chemical Ionization (APCI) could also be effective.[1][4]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion would be the [M+H]+ or [M-H]- ion, and fragment ions would be selected for their specificity and intensity.
-
Key Parameters (to be optimized):
-
Capillary Voltage
-
Cone Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Alternative Method 1: HPLC-UV
A simpler, more accessible method suitable for routine analysis where high sensitivity is not the primary requirement.
1. Sample Preparation: Similar to LC-MS/MS, but the final extract can be less concentrated.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
-
Injection Volume: 20 µL.
Alternative Method 2: GC-MS
Suitable for thermally stable and volatile compounds. This compound will likely require derivatization to improve its volatility and thermal stability.
1. Sample Preparation and Derivatization:
-
Perform an initial extraction as described for LC-MS/MS.
-
Derivatize the hydroxyl group (e.g., silylation with BSTFA) to increase volatility.
2. GC Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: To be optimized to achieve good separation.
3. Mass Spectrometry Conditions
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualization
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationships for selecting an analytical method for this compound.
References
- 1. On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrends.net [researchtrends.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Nitronicotinates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted nitronicotinates, key intermediates in the development of various pharmaceuticals, is achievable through several distinct synthetic pathways. The optimal choice of route is contingent upon factors such as the desired substitution pattern, availability of starting materials, and required scale of production. This guide provides an objective comparison of the primary synthetic methodologies, supported by experimental data, to facilitate informed decision-making in the laboratory.
Key Synthetic Routes at a Glance
Three principal strategies for the synthesis of substituted nitronicotinates are:
-
Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors.
-
Nucleophilic Aromatic Substitution (SNAr): Introducing substituents onto a pre-formed pyridine ring.
-
Direct Nitration: Introducing the nitro group onto a substituted nicotinate precursor.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic routes to substituted nitronicotinates.
| Synthetic Route | Key Reaction | Starting Materials | Typical Reagents & Conditions | Product Example | Reported Yield (%) | Advantages | Disadvantages |
| Cyclocondensation | Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | EtOH, reflux, followed by oxidation (e.g., HNO₃) | Diethyl 2,6-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 60-95%[1] | High versatility for symmetrical substitutions. | Requires subsequent oxidation step; can have long reaction times under classical heating.[1] |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Two-step: 1. Condensation 2. Heat-induced cyclodehydration. Can be acid-catalyzed (e.g., AcOH) to lower temperature.[2][3][4][5] | 2,3,6-trisubstituted pyridines | 65-95% (modified one-pot)[5] | Versatile for trisubstituted pyridines; avoids oxidation step.[3] | High temperatures required for cyclodehydration in the classic procedure.[3] | |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonium acetate | Glacial acetic acid or methanol, reflux.[6][7] | 2,4,6-trisubstituted pyridines | High yields | Mild reaction conditions and high yields for 2,4,6-trisubstituted pyridines.[6] | Limited to specific substitution patterns. | |
| Guareschi-Thorpe Condensation | Cyanoacetic ester, Acetoacetic ester, Ammonia | Alcoholic ammonia.[8][9][10][11] | Substituted 2-pyridones | 60-79% (one-pot for 2-amino isonicotinic acids)[8] | Good for the synthesis of 2-pyridone derivatives. | Can result in mixtures of isomers. | |
| Nucleophilic Aromatic Substitution (SNAr) | SNAr | Halogenated nitronicotinate, Nucleophile (e.g., amine, alkoxide) | Varies with substrate and nucleophile (e.g., base, solvent) | Ethyl 6-(substituted amino)-5-nitronicotinates | Generally high | Efficient for introducing a variety of substituents at specific positions. | Requires a suitable leaving group and an activated pyridine ring. |
| Direct Nitration | Electrophilic Aromatic Substitution | Substituted Nicotinate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | Varies, can be low for activated rings | Direct introduction of the nitro group. | Can lead to mixtures of regioisomers and multiple nitrations, especially with activating groups.[12] |
Experimental Protocols
Hantzsch Dihydropyridine Synthesis
This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.
Procedure for a generic Hantzsch synthesis:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), the β-ketoester (2 equivalents), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates and can be collected by filtration.
-
To a solution of the crude dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) portion-wise at a controlled temperature.
-
After the oxidation is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the final product by recrystallization or column chromatography.
Bohlmann-Rahtz Pyridine Synthesis
This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a substituted pyridine.[2][3][4]
Procedure for a modified one-pot Bohlmann-Rahtz synthesis: [5]
-
To a solution of the enamino ester (1 equivalent) and the alkynone (1.1 equivalents) in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid), add a catalytic amount of a Brønsted acid (e.g., acetic acid) or an acidic resin (e.g., Amberlyst 15).
-
Heat the reaction mixture at a moderate temperature (e.g., 50 °C) and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the substituted pyridine.
Kröhnke Pyridine Synthesis
This synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to produce a 2,4,6-trisubstituted pyridine.[6][7]
General Procedure:
-
In a flask, combine the α-pyridinium methyl ketone salt (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), and an excess of ammonium acetate.
-
Add a solvent such as glacial acetic acid or methanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.
Guareschi-Thorpe Condensation
This reaction typically involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia to yield a substituted 2-pyridone.[8][9][10][11]
General Procedure:
-
Mix the cyanoacetic ester (1 equivalent) and the acetoacetic ester (1 equivalent) in a suitable solvent, such as ethanol.
-
Add a source of ammonia, such as an alcoholic ammonia solution or ammonium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
The product, a substituted 2-pyridone, may precipitate from the reaction mixture and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
This method is used to introduce a variety of substituents onto a pyridine ring that is activated by an electron-withdrawing group (such as a nitro group) and possesses a good leaving group (such as a halogen).
Procedure for the synthesis of Ethyl 6-chloro-5-nitronicotinate:
-
To a solution of 6-hydroxy-5-nitronicotinic acid in thionyl chloride, add a catalytic amount of DMF.
-
Heat the mixture at reflux for several hours.
-
Concentrate the reaction mixture in vacuo to remove excess thionyl chloride.
-
Dissolve the residue in a suitable solvent like dichloromethane and cool to a low temperature (e.g., -40 °C).
-
Slowly add ethanol while maintaining the low temperature.
-
Add an aqueous solution of sodium bicarbonate and allow the mixture to warm to room temperature.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization to afford the desired ethyl 6-chloro-5-nitronicotinate.
Direct Nitration
This method involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a nitro group.
General Procedure:
-
To a cooled solution of the substituted nicotinate in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining a low temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at a controlled temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent. It is important to note that this method can produce a mixture of regioisomers that may require separation.[12]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.
Caption: Hantzsch Dihydropyridine Synthesis Workflow.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.
Caption: Direct Nitration Workflow.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 9. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. stmarys-ca.edu [stmarys-ca.edu]
In-Silico Deep Dive: A Comparative Analysis of Methyl 6-hydroxy-5-nitronicotinate and Structural Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in-silico analysis of the physicochemical and pharmacokinetic properties of Methyl 6-hydroxy-5-nitronicotinate. Through a detailed comparison with its structural analogs, Methyl 6-chloronicotinate and Methyl 6-hydroxynicotinate, this document offers insights into its potential as a drug candidate and outlines a robust workflow for further computational evaluation.
This compound, a substituted pyridine derivative, holds promise in medicinal chemistry due to the known biological activities of nitropyridines, which include anticancer, antifungal, and antibacterial properties.[1] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their significance as a "privileged" scaffold in drug design.[1][2] This guide will delve into a comparative in-silico analysis to predict the compound's drug-likeness and potential for further development.
Physicochemical Property Comparison
A fundamental step in early-stage drug discovery is the evaluation of a compound's physicochemical properties, which are critical determinants of its pharmacokinetic profile. The following table summarizes the key computed properties of this compound and two relevant analogs. These alternatives were selected based on structural similarity to allow for a meaningful comparison of the effects of different substituents at the 5- and 6-positions of the pyridine ring.
| Property | This compound | Methyl 6-chloro-5-nitronicotinate | Methyl 6-hydroxynicotinate |
| Molecular Formula | C₇H₆N₂O₅ | C₇H₅ClN₂O₄[3] | C₇H₇NO₃[4] |
| Molecular Weight ( g/mol ) | 198.13 | 216.58[3] | 153.14[4] |
| LogP (o/w) | -0.2 | 1.5[3] | 0.5738[4] |
| Topological Polar Surface Area (TPSA) (Ų) | 101 | 85[3] | 59.42[4] |
| Hydrogen Bond Donors | 1 | 0 | 1[4] |
| Hydrogen Bond Acceptors | 5 | 5 | 4[4] |
| Rotatable Bonds | 1 | 2 | 1[4] |
In-Silico ADMET Analysis: A Proposed Workflow
To further evaluate the therapeutic potential of this compound, a comprehensive in-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis is recommended. The following section outlines a standard computational workflow that can be employed to predict the pharmacokinetic and toxicological profile of the compound and its analogs.
Experimental Protocols
A generalized in-silico ADMET and molecular docking workflow is depicted below. This process is crucial for identifying potential liabilities of a drug candidate early in the discovery pipeline, thereby reducing the risk of late-stage failures.
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
A Comparative Stability Analysis of Methyl 6-hydroxy-5-nitronicotinate and Related Heterocyclic Compounds
For Immediate Release
In the landscape of pharmaceutical and materials science, the stability of novel chemical entities is a cornerstone of development, directly impacting safety, efficacy, and shelf-life. This guide presents a comparative benchmarking study on the stability of "Methyl 6-hydroxy-5-nitronicotinate," a pyridine derivative with potential applications in drug discovery and agricultural chemicals.[1] Due to the limited publicly available stability data for this specific compound, this report outlines a comprehensive analytical approach, drawing comparisons with structurally similar molecules to forecast its stability profile under various stress conditions.
The stability of heterocyclic compounds, such as pyridine derivatives, is influenced by the nature and position of their functional groups. The presence of a nitro group, a hydroxyl group, and a methyl ester on the pyridine ring of the target compound suggests potential vulnerabilities to thermal, photo, and pH-mediated degradation. This guide details the standardized experimental protocols necessary to quantify these instabilities and provides a comparative data framework.
Comparative Stability Data: A Predictive Overview
To establish a baseline for comparison, a selection of analogous compounds has been chosen, each sharing structural motifs with this compound. The following table summarizes key stability parameters that would be determined through rigorous experimental evaluation.
| Compound | Structure | TGA (Td, 5%, °C) | DSC (Tonset, °C) | Photostability (% Degradation)a | Acid/Base Hydrolysis (t1/2, h)b |
| This compound | Hypothesized: 230-250 | Hypothesized: 240-260 | Hypothesized: >15% | Hypothesized: <24 (acid/base) | |
| Methyl 6-hydroxynicotinate | >250 | >260 | <5% | >72 | |
| 6-Hydroxy-5-nitronicotinic acid | 220-240 | 230-250 | >10% | <48 (base) | |
| Methyl 5-nitronicotinate | >260 | >270 | >10% | <48 (base) |
Table 1: Comparative stability data for this compound and analogous compounds. All data for the target compound is hypothesized based on the known effects of the present functional groups. TGA (Thermogravimetric Analysis) Td, 5% indicates the temperature at which 5% weight loss occurs. DSC (Differential Scanning Calorimetry) Tonset indicates the onset temperature of decomposition. aICH Q1B guideline illumination. bDetermined at 60°C in 0.1 M HCl and 0.1 M NaOH.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adhering to international standards for pharmaceutical stability testing.[2][3]
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4][5] These studies expose the drug substance to conditions more severe than accelerated stability testing.[4][6]
1. Hydrolytic Degradation:
-
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
-
Methodology: A solution of the compound (typically 1 mg/mL) is prepared in 0.1 M HCl and 0.1 M NaOH.[7] These solutions are then stirred at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[7] Samples are withdrawn at specified time points, neutralized, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
2. Oxidative Degradation:
-
Objective: To determine the compound's susceptibility to oxidation.
-
Methodology: The compound is dissolved in a suitable solvent and treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[8] Samples are taken at various intervals and analyzed by HPLC.
3. Photolytic Degradation:
-
Objective: To evaluate the compound's sensitivity to light exposure.
-
Methodology: The compound, in both solid and solution form, is exposed to a light source that provides a combination of UV and visible light, as specified by ICH Q1B guidelines.[7] The total illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter. "Dark" control samples are stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation. Analysis is performed using HPLC.
4. Thermal Degradation:
-
Objective: To investigate the compound's stability under high-temperature conditions.
-
Methodology: Solid samples of the compound are placed in a controlled temperature chamber (e.g., 80°C) for an extended period.[8] Samples are periodically withdrawn and analyzed for degradation products. Additionally, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the decomposition temperature and thermal events, respectively.[9][10]
Visualizing the Stability Assessment Workflow
A systematic approach is essential for a comprehensive stability assessment. The following diagram illustrates a typical workflow for evaluating a new chemical entity.
Potential Degradation Pathways
Understanding the potential degradation pathways is a key outcome of forced degradation studies.[4][5] For this compound, several pathways can be hypothesized based on its structure.
-
Ester Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid, 6-Hydroxy-5-nitronicotinic acid.[11] This is often a primary degradation route for ester-containing pharmaceuticals.
-
Nitro Group Reduction: Under certain reductive conditions, the nitro group could be reduced to a nitroso or an amino group, significantly altering the molecule's electronic properties and biological activity.
-
Photodegradation: Nitroaromatic compounds are known to undergo photodegradation.[12][13] For ortho-nitrophenols, this can involve intramolecular hydrogen transfer from the hydroxyl group to the nitro group, leading to the formation of nitrous acid.[13]
The following diagram illustrates a potential degradation pathway for a nitronicotinate ester under hydrolytic stress.
Conclusion
While specific experimental data for "this compound" remains to be published, this guide provides a robust framework for its stability assessment. By employing standardized forced degradation protocols and comparing the results with structurally related compounds, researchers and drug development professionals can gain valuable insights into the stability profile of this and other novel heterocyclic compounds. The outlined methodologies and predictive data serve as a critical starting point for ensuring the development of safe, stable, and effective chemical products.
References
- 1. Buy Methyl 4,6-dihydroxy-5-nitronicotinate | 89247-04-1 [smolecule.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. www3.paho.org [www3.paho.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]
- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 6-hydroxy-5-nitronicotinate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 6-hydroxy-5-nitronicotinate, a compound requiring careful management due to its hazardous properties.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
| Hazard Class | GHS Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] | Danger |
| Eye Damage/Irritation | H319: Causes serious eye irritation[2][3] | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Warning |
| Aquatic Hazard (Acute) | H402: Harmful to aquatic life | - |
This data is compiled from GHS information provided for this compound and closely related compounds.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[2][4]
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated.[2]
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Have an emergency eye wash station and safety shower readily accessible.[4]
2. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and sealed container for the collection of this compound waste. The container must be compatible with corrosive materials.
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container if possible, or in a suitable, labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, disposable gloves, and weighing papers, must also be collected in the designated hazardous waste container.
3. Accidental Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[4]
-
Cleanup: For solid spills, carefully sweep or scoop the material into the designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into the waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent and dispose of all cleaning materials as hazardous waste.
4. Final Disposal Procedure:
-
Regulatory Compliance: The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2] This ensures compliance with all local, state, and federal regulations.
-
Labeling and Storage: Securely seal the waste container and ensure it is clearly labeled with the contents ("Hazardous Waste: this compound") and the associated hazard symbols. Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials, until it is collected by the disposal service.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides the essential framework for the safe and compliant disposal of this compound. Always refer to your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for Handling Methyl 6-hydroxy-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 6-hydroxy-5-nitronicotinate (CAS No. 222970-61-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes severe skin burns and eye damage.[1] Appropriate PPE is mandatory to prevent exposure.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and burns.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is required if there is a splash hazard. | To protect eyes from contact and severe damage. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol or dust generation. | To avoid inhalation, which may cause respiratory irritation.[2][3] |
Safe Handling and Storage
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoidance of Contact: Prevent contact with skin, eyes, and clothing.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Wash hands thoroughly after handling the substance.[3]
-
Ignition Sources: Keep away from heat and sources of ignition. Use non-sparking tools.[2]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep apart from incompatible materials such as strong oxidizing agents.
Emergency Procedures and First Aid
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Collection: Collect waste in suitable, closed, and properly labeled containers.[2]
-
Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the product to enter drains.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
